molecular formula C8H6Cl2O3 B1330102 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid CAS No. 56071-99-9

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

Cat. No.: B1330102
CAS No.: 56071-99-9
M. Wt: 221.03 g/mol
InChI Key: TZCCKRXYTBHLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid (CAS 56071-99-9) is a high-purity carboxylic acid compound supplied for life science and chemical research . With a molecular formula of C8H6Cl2O3 and a molecular weight of 221.04 g/mol, this compound is provided as a solid powder . Researchers can utilize this material as a key intermediate in the synthesis of more complex molecules or in the development of pharmaceutical compounds. The structural features of this molecule—a hydroxyacetic acid backbone substituted with a 3,4-dichlorophenyl group—make it a valuable scaffold in medicinal chemistry and drug discovery programs. This product is accompanied by comprehensive documentation, including a Certificate of Analysis and Safety Data Sheet (SDS) . As a standard, it is characterized by its SMILES code (O=C(O)C(C1=CC=C(Cl)C(Cl)=C1)O) and InChI Key (TZCCKRXYTBHLMH-UHFFFAOYSA-N) for easy database referencing and registration . Safety and Handling: This compound has a Warning GHS signal word and specific hazard statements (H315-H319-H335), indicating it can cause skin and eye irritation and may cause respiratory irritation . Researchers should adhere to all stated precautionary measures and handle the product wearing appropriate personal protective equipment. The recommended storage condition is at room temperature . Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCCKRXYTBHLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278001
Record name (3,4-dichlorophenyl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56071-99-9
Record name 3,4-Dichloro-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56071-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 5653
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056071999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5653
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dichlorophenyl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Cellular Metabolism in Drug Discovery

The landscape of modern drug discovery is increasingly focused on the intricate network of cellular metabolism. Understanding and manipulating these pathways offer novel therapeutic avenues for a multitude of diseases, including cancer and metabolic disorders. A key enzyme at the crossroads of glycolysis and cellular respiration is Lactate Dehydrogenase (LDH), which has emerged as a compelling target for therapeutic intervention. This guide provides a comprehensive technical overview of the proposed mechanism of action for 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, a small molecule inhibitor of LDH. We will delve into the biochemical rationale for targeting LDH, the specific molecular interactions of this compound, its downstream cellular effects, and the experimental methodologies required to validate its mechanism.

Lactate Dehydrogenase: A Critical Node in Cellular Energetics

Lactate dehydrogenase (LDH) is a pivotal enzyme (EC 1.1.1.27) that catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+[1]. This reaction is fundamental for regenerating NAD+ required for the continuation of glycolysis, particularly under anaerobic conditions or in cells exhibiting high glycolytic rates, such as cancer cells (a phenomenon known as the Warburg effect)[2][3].

There are five main isoforms of LDH (LDH1-5), which are tetramers composed of two different subunits: M (muscle-type) and H (heart-type)[1]. The tissue-specific expression of these isoforms reflects the metabolic requirements of different cell types[1]. For instance, LDH5 (composed of four M subunits) is predominantly found in tissues that experience anaerobic conditions, like skeletal muscle and the liver, and is often overexpressed in various cancers[1].

The Rationale for LDH Inhibition in Therapeutics

The reliance of many cancer cells on glycolysis for energy production and biomass synthesis makes LDH a prime target for anticancer drug development[4]. By inhibiting LDH, the conversion of pyruvate to lactate is blocked. This disruption of the glycolytic pathway is hypothesized to have several profound effects on cancer cells:

  • Depletion of NAD+: Inhibition of LDH leads to an accumulation of NADH and a depletion of NAD+, which is essential for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis. This NAD+ shortage can halt glycolysis, leading to an energy crisis within the cell[5].

  • Induction of Oxidative Stress: The accumulation of pyruvate, which can be shunted into the mitochondria, and the altered NADH/NAD+ ratio can lead to increased production of reactive oxygen species (ROS), inducing oxidative stress and apoptosis[1].

  • Suppression of Glycolysis, TCA Cycle, and Oxidative Phosphorylation: Recent studies have shown that LDH inhibition can lead to a broader suppression of central carbon metabolism, including the tricarboxylic acid (TCA) cycle and oxidative phosphorylation[2]. This suggests a more complex interplay between glycolysis and mitochondrial respiration than previously understood.

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid: A Putative LDH Inhibitor

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a carboxylic acid derivative that has been identified as a potential enzyme inhibitor[6]. Its chemical structure, featuring a dichlorinated phenyl ring and a hydroxyacetic acid moiety, suggests its potential to interact with the active site of dehydrogenases like LDH.

Proposed Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase

Based on its structural similarity to the natural substrate lactate and other known LDH inhibitors, it is proposed that 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid acts as a competitive inhibitor of lactate dehydrogenase .

The proposed binding mechanism involves the following key interactions within the LDH active site:

  • Carboxylate Group Interaction: The carboxylate group of the inhibitor is expected to form strong ionic interactions with the positively charged guanidinium group of a conserved arginine residue (Arg168 in human LDH-A) in the active site. This interaction is a hallmark of many LDH inhibitors and is crucial for anchoring the molecule[7].

  • Hydroxyl Group Interaction: The hydroxyl group at the alpha-carbon likely forms hydrogen bonds with other key residues in the active site, such as histidine (His192 in human LDH-A), further stabilizing the inhibitor-enzyme complex[8].

  • Dichlorophenyl Ring Interaction: The 3,4-dichlorophenyl ring is predicted to occupy a hydrophobic pocket within the active site, forming van der Waals interactions with nonpolar amino acid residues. The chlorine substituents can enhance the binding affinity through favorable hydrophobic and potentially halogen bonding interactions.

This binding mode would effectively block the entry of the natural substrate, pyruvate or lactate, into the active site, thereby inhibiting the catalytic activity of LDH.

Downstream Cellular Consequences of LDH Inhibition by 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

The inhibition of LDH by 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is expected to trigger a cascade of cellular events, particularly in cells with high glycolytic rates:

  • Metabolic Rewiring: Inhibition of lactate production will force a metabolic shift. Pyruvate may be redirected to the mitochondria for oxidative phosphorylation, although recent evidence suggests that overall metabolic flux may be suppressed[2][9].

  • Induction of Apoptosis: The combination of ATP depletion, increased oxidative stress, and disruption of cellular redox balance is anticipated to induce programmed cell death (apoptosis) in susceptible cells[1].

  • Anti-proliferative Effects: By depriving rapidly dividing cells of the necessary energy and building blocks derived from glycolysis, the compound is expected to exhibit anti-proliferative activity.

Experimental Protocols for Mechanism of Action Studies

To rigorously validate the proposed mechanism of action of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, a series of well-defined experiments are essential.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency and kinetics of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid against purified LDH.

Methodology:

  • Reagents and Materials:

    • Purified human LDH isoenzymes (e.g., LDH-A and LDH-B)

    • Pyruvate (substrate)

    • NADH (co-factor)

    • 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid (test compound)

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, NADH, and varying concentrations of the test compound.

    • Initiate the reaction by adding a fixed concentration of pyruvate.

    • Immediately after adding the enzyme, monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) at different inhibitor concentrations to determine the type of inhibition (competitive, non-competitive, or uncompetitive).

    • Calculate the inhibition constant (Ki) from the kinetic data.

Cellular Lactate Production Assay

Objective: To assess the effect of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid on lactate production in cultured cells.

Methodology:

  • Cell Culture:

    • Culture a cell line with a high glycolytic rate (e.g., a cancer cell line like HeLa or A549).

  • Treatment:

    • Treat the cells with varying concentrations of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid for a defined period (e.g., 24 hours).

  • Lactate Measurement:

    • Collect the cell culture medium.

    • Measure the lactate concentration in the medium using a commercially available lactate assay kit. These kits typically use an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Analysis:

    • Normalize the lactate concentration to the cell number or total protein content.

    • Compare the lactate production in treated cells to that in untreated control cells.

Cellular Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid on cancer cells.

Methodology:

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Seed cells in a 96-well plate and treat with a range of concentrations of the test compound.

    • After the desired incubation period, add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound.

    • Stain the cells with Annexin V (to detect early apoptosis) and propidium iodide (to detect late apoptosis and necrosis).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Data Presentation

Table 1: In Vitro LDH Inhibition Data for 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid (Hypothetical Data)

ParameterValue
Target EnzymeHuman Lactate Dehydrogenase A (LDH-A)
IC50[Insert hypothetical value, e.g., 5.2 µM]
Ki[Insert hypothetical value, e.g., 2.8 µM]
Mode of InhibitionCompetitive (with respect to pyruvate)

Visualizations

Proposed Signaling Pathway

LDH_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_inhibition Mechanism of Action cluster_downstream Cellular Effects Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI FBP FBP F6P->FBP PFK1 GAP GAP Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Lactate Lactate Pyruvate->Lactate LDH Inhibitor 2-(3,4-Dichlorophenyl)- 2-hydroxyacetic acid Inhibitor->LDH Competitive Inhibition NAD_regen NAD+ Regeneration ROS Increased ROS LDH->ROS Disrupted Redox Balance NAD_regen->G6P Maintains Glycolytic Flux Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of action of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cell-Based Assays Purified_LDH Purified LDH Enzyme Inhibitor_Screening Enzyme Inhibition Assay (IC50, Ki, Mode of Inhibition) Purified_LDH->Inhibitor_Screening Lactate_Assay Lactate Production Assay Inhibitor_Screening->Lactate_Assay Validate Cellular Target Engagement Cancer_Cells High-Glycolytic Cancer Cells Cancer_Cells->Lactate_Assay Viability_Assay Cell Viability Assay Cancer_Cells->Viability_Assay Apoptosis_Assay Apoptosis Assay Cancer_Cells->Apoptosis_Assay Lactate_Assay->Viability_Assay Correlate with Cellular Phenotype Viability_Assay->Apoptosis_Assay Determine Mechanism of Cell Death

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

The available evidence strongly suggests that 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid functions as a competitive inhibitor of lactate dehydrogenase. This mechanism provides a solid foundation for its potential development as a therapeutic agent, particularly in oncology. Future research should focus on obtaining definitive kinetic data for its interaction with different LDH isoforms to assess its selectivity. Furthermore, in vivo studies in relevant animal models are necessary to evaluate its efficacy, pharmacokinetic properties, and safety profile. The exploration of structure-activity relationships through the synthesis and testing of analogues will also be crucial for optimizing its potency and drug-like properties. This in-depth understanding will be instrumental in advancing 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid and similar compounds through the drug development pipeline.

References

  • Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells. (2024). eLife. [Link]

  • Farhana, A., & Lappin, S. L. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls. StatPearls Publishing. [Link]

  • Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells. (2023). bioRxiv. [Link]

  • Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation. (2014). PLoS ONE. [Link]

  • Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy. (2019). Cell Metabolism. [Link]

  • A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation. (2017). Scientific Reports. [Link]

  • Regulation of the Activity of Lactate Dehydrogenases from Four Lactic Acid Bacteria. (2013). The Journal of Biological Chemistry. [Link]

  • Preliminary Identification of Lactate Dehydrogenase Inhibitors towards Anticancer Drug Development. (2015). ResearchGate. [Link]

  • Kinetic and Structural Characterization of a Novel Allosteric Inhibitor Targeting Human Lactate Dehydrogenase A in Cancer Metabolism. (2023). Indus Journal of Bioscience Research. [Link]

  • Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. (2022). Frontiers in Pharmacology. [Link]

  • Inhibition of 2,4-dichlorophenoxyacetic Acid-stimulated elongation of pea stem segments by a xyloglucan oligosaccharide. (1986). Plant Physiology. [Link]

  • Inhibition of Lactate Dehydrogenase-A by Singlet Oxygen and Hypochlorous Acid via Cysteine Oxidation and Irreversible Conformational Changes. (2022). Antioxidants. [Link]

  • A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation. (2017). Scientific Reports. [Link]

  • LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. (2019). Aging. [Link]

  • Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors. (2016). Acta Naturae. [Link]

  • Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. (2020). Molecules. [Link]

  • Mammalian d-2-hydroxy acid dehydrogenase. Effect of inhibitors and reaction sequence. (1971). The Biochemical Journal. [Link]

  • Kinetic and Structural Characterization of a Novel Allosteric Inhibitor Targeting Human Lactate Dehydrogenase A in Cancer Metabolism. (2023). bioRxiv. [Link]

  • 5-ALA Is a Potent Lactate Dehydrogenase Inhibitor but Not a Substrate: Implications for Cell Glycolysis and New Avenues in 5-ALA-Mediated Anticancer Action. (2022). Cancers. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid (CAS 56071-99-9) is a specialized carboxylic acid compound primarily utilized in life science and chemical research.[1] With a molecular formula of C8H6Cl2O3 and a molecular weight of 221.04 g/mol , this solid powder serves as a valuable intermediate in the synthesis of more complex molecules and in the development of novel pharmaceutical agents.[1] Its structural backbone, a hydroxyacetic acid moiety substituted with a 3,4-dichlorophenyl group, presents a compelling scaffold for medicinal chemistry and drug discovery programs.[1]

While direct and extensive research on the biological activities of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is limited, its close structural resemblance to metabolites of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) provides a strong foundation for inferring its potential biological effects. This guide will therefore explore the known biological activities of 2,4-D as a surrogate to understand the potential toxicological and pharmacological profile of its hydroxyacetic acid derivative. Furthermore, we will delve into the potential anti-inflammatory properties of this compound class, drawing on evidence from related dichlorophenylacetic acid derivatives.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is provided in the table below.

PropertyValue
CAS Number 56071-99-9
Molecular Formula C8H6Cl2O3
Molecular Weight 221.04 g/mol
Appearance Solid powder
SMILES O=C(O)C(C1=CC=C(Cl)C(Cl)=C1)O
InChI Key TZCCKRXYTBHLMH-UHFFFAOYSA-N

Safety and Handling: This compound is associated with a "Warning" GHS signal word and carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] It is imperative that researchers handle this compound with appropriate personal protective equipment (PPE) and adhere to all precautionary measures outlined in the Safety Data Sheet (SDS).[1] The recommended storage condition is at room temperature.[1] This product is intended for research use only and is not for diagnostic, therapeutic, or human consumption.[1]

Part 1: Inferred Biological Activity from the Parent Compound, 2,4-D

The biological activity of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid can be largely inferred from its parent compound, 2,4-D. 2,4-D is a systemic herbicide that has been in use since the 1940s to control broadleaf weeds.[2][3]

Herbicidal Mechanism of Action: Synthetic Auxin Activity

2,4-D functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][4] It is absorbed through the leaves and translocated to the meristematic tissues of the plant.[2] This leads to uncontrolled and unsustainable cell division and growth, ultimately resulting in the death of susceptible plants.[2][3] The process involves abnormal increases in cell wall plasticity, protein biosynthesis, and ethylene production.[3]

Auxin_Mimicry cluster_plant_cell Plant Cell 2_4_D 2,4-D Auxin_Receptors Auxin Receptors 2_4_D->Auxin_Receptors Binds to IAA Natural Auxin (IAA) IAA->Auxin_Receptors Normally binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Triggers Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Cellular_Toxicity cluster_cell Mammalian Cell 2_4_D_Metabolite 2-(3,4-Dichlorophenyl)- 2-hydroxyacetic acid ROS Increased ROS Production 2_4_D_Metabolite->ROS Mitochondria Mitochondrial Dysfunction 2_4_D_Metabolite->Mitochondria Oxidative_Phosphorylation Uncoupling of Oxidative Phosphorylation 2_4_D_Metabolite->Oxidative_Phosphorylation Cell_Damage Cellular Damage & Apoptosis ROS->Cell_Damage Mitochondria->Cell_Damage Oxidative_Phosphorylation->Cell_Damage

Caption: Postulated cellular toxicity mechanisms of 2,4-D and its metabolites.

Part 2: Potential Anti-Inflammatory Activity

While the toxicological profile of the parent compound is a primary concern, derivatives of dichlorophenylacetic acid have also been investigated for their therapeutic potential, particularly as anti-inflammatory agents.

Inhibition of Cyclooxygenase (COX) Enzymes

Some derivatives of dichlorophenylacetic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [5][6]Diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID), is a derivative of 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid and functions as a COX inhibitor. [6][7]It is plausible that 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid could also exhibit inhibitory activity against COX-1 and/or COX-2.

COX_Inhibition cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediate Compound 2-(3,4-Dichlorophenyl)- 2-hydroxyacetic acid Compound->COX_Enzymes Potential Inhibition

Sources

Unlocking the Therapeutic Potential of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, a halogenated derivative of mandelic acid, represents a compelling yet underexplored scaffold in medicinal chemistry.[1] While direct therapeutic applications have yet to be established, analysis of structurally related compounds suggests significant potential in the realms of anti-inflammatory and neuroprotective agents. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the therapeutic utility of this molecule. We will delve into its chemical properties, propose potential mechanisms of action based on analogous structures, and outline a strategic, multi-tiered research and development plan. This document serves as a roadmap, complete with detailed experimental protocols and logical workflows, to unlock the latent therapeutic value of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid.

Introduction: The Case for a Novel Mandelic Acid Derivative

Mandelic acid and its derivatives have a rich history in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anti-inflammatory properties.[2] The core structure, featuring an aromatic ring, a carboxylic acid group, and a stereogenic center, provides a versatile platform for creating structurally diverse and biologically active molecules.[2] The addition of dichloro-substituents to the phenyl ring, as seen in 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, is a well-established strategy in drug design to enhance potency and modulate pharmacokinetic properties.

This guide will explore two primary, plausible therapeutic avenues for 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid:

  • Anti-Inflammatory Applications: Drawing parallels with other dichlorophenyl-containing compounds and mandelic acid derivatives, there is a strong rationale for investigating its potential as an inhibitor of key inflammatory mediators.

  • Neuroprotective Strategies: The neuroprotective effects observed with the structurally related dichloroacetate (DCA) suggest that 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid may offer therapeutic benefits in neurological disorders characterized by metabolic dysfunction, oxidative stress, and inflammation.[3]

Our objective is to provide a logical and actionable framework for the preclinical evaluation of this promising compound.

Physicochemical Properties and Synthesis

Core Characteristics

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a solid powder at room temperature with the following key properties[1]:

PropertyValue
CAS Number 56071-99-9
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
IUPAC Name 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid

The presence of the hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding, which can be critical for target engagement. The dichlorophenyl group enhances the compound's lipophilicity, which may influence its membrane permeability and distribution.

Proposed Synthesis Workflow

Synthesis_Workflow start Starting Materials: - 3,4-Dichlorobenzaldehyde - Sodium Cyanide - Acid/Base step1 Step 1: Cyanohydrin Formation (Strecker Synthesis Variant) start->step1 Reaction in aqueous ethanol step2 Step 2: Hydrolysis of the Nitrile step1->step2 Acid or base-catalyzed hydrolysis product Final Product: 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid step2->product

Caption: Proposed one-pot synthesis workflow for 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid.

Experimental Protocol: Laboratory-Scale Synthesis

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in 100 mL of 95% ethanol.

  • Cyanohydrin Formation: Slowly add a solution of sodium cyanide (1.1 equivalents) in 20 mL of water to the stirred solution at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Hydrolysis: Once the cyanohydrin formation is complete, carefully add concentrated hydrochloric acid (3 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 80-90°C) for 6-8 hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. The crude product should precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Potential Therapeutic Application 1: Anti-Inflammatory Agent

The rationale for investigating 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid as an anti-inflammatory agent is supported by studies on related compounds that inhibit key inflammatory pathways.

Proposed Mechanism of Action: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Derivatives of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid have been noted for their potential to inhibit COX enzymes.[1] We hypothesize that 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid may act as a selective or non-selective COX inhibitor.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Inflammatory_Prostaglandins Inflammatory Prostaglandins COX2->Inflammatory_Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Inflammatory_Prostaglandins->Inflammation_Pain Target_Compound 2-(3,4-Dichlorophenyl) -2-hydroxyacetic acid Target_Compound->COX2 Inhibition?

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Preclinical Validation Workflow

A tiered approach is recommended to evaluate the anti-inflammatory potential of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid.

Tier 1: In Vitro Enzyme Inhibition Assays

  • Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Protocol:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Prepare a stock solution of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to generate a dose-response curve.

    • Incubate the enzymes with the compound and the substrate (arachidonic acid).

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

Tier 2: Cell-Based Assays

  • Objective: To assess the compound's ability to reduce inflammation in a cellular context.

  • Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

    • Culture a murine macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with varying concentrations of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid for 1-2 hours.

    • Induce an inflammatory response by adding LPS (1 µg/mL).

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and PGE2 using ELISA kits.

    • Concurrently, assess cell viability using an MTT or similar assay to rule out cytotoxicity.

Tier 3: In Vivo Animal Models of Inflammation

  • Objective: To evaluate the anti-inflammatory efficacy in a living organism.

  • Protocol: Carrageenan-Induced Paw Edema in Rats [6]

    • Acclimate male Wistar rats for at least one week.

    • Administer 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid orally or intraperitoneally at various doses.

    • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema compared to a vehicle-treated control group.

Potential Therapeutic Application 2: Neuroprotective Agent

The neuroprotective potential of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is inferred from the known activities of dichloroacetate (DCA), which has been shown to ameliorate oxidative stress, reduce neuroinflammation, and improve mitochondrial function.[3]

Proposed Mechanism of Action: Modulation of Cellular Metabolism and Oxidative Stress

We hypothesize that 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid may exert neuroprotective effects through a multi-faceted mechanism involving the modulation of key cellular pathways implicated in neuronal survival.

Neuroprotection_Pathway Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Target_Compound 2-(3,4-Dichlorophenyl) -2-hydroxyacetic acid Target_Compound->Oxidative_Stress Reduction? Target_Compound->Mitochondrial_Dysfunction Improvement? Target_Compound->Neuroinflammation Attenuation?

Caption: Hypothesized multi-target neuroprotective mechanism of action.

Preclinical Validation Workflow

Tier 1: In Vitro Neuroprotection and Cytotoxicity Assays

  • Objective: To determine if the compound can protect neurons from a toxic insult and to establish its therapeutic window.

  • Protocol: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

    • Culture primary cortical or hippocampal neurons from embryonic rodents.

    • Pre-treat the mature neuronal cultures with various concentrations of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid for 24 hours.

    • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15-30 minutes).

    • After 24 hours post-insult, assess neuronal viability using a lactate dehydrogenase (LDH) assay (measuring cell death) and a calcein-AM/ethidium homodimer-1 assay (live/dead staining).

    • Determine the concentration range at which the compound is neuroprotective without being cytotoxic.

Tier 2: Mechanistic Cell-Based Assays

  • Objective: To probe the underlying mechanisms of neuroprotection.

  • Protocols:

    • Oxidative Stress Assay: Use a human neuroblastoma cell line (e.g., SH-SY5Y) and induce oxidative stress with hydrogen peroxide or rotenone. Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

    • Mitochondrial Function Assay: Assess changes in mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRE in compound-treated cells under stress conditions.

    • Anti-inflammatory Assay: Use a microglial cell line (e.g., BV-2) stimulated with LPS. Measure the release of nitric oxide (Griess assay) and pro-inflammatory cytokines (ELISA).

Tier 3: In Vivo Models of Neurodegeneration

  • Objective: To evaluate the therapeutic efficacy in a relevant animal model of a neurological disease.

  • Protocol: MPTP Model of Parkinson's Disease in Mice

    • Use C57BL/6 mice.

    • Administer 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid prophylactically or therapeutically.

    • Induce dopaminergic neurodegeneration by systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

    • Assess motor function using behavioral tests such as the rotarod and pole test.

    • Perform post-mortem analysis of the substantia nigra and striatum to quantify dopaminergic neuron loss (tyrosine hydroxylase immunohistochemistry) and dopamine levels (HPLC).

Preliminary Pharmacokinetic and Toxicological Considerations

A comprehensive evaluation of any drug candidate requires a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity.

ADME Profiling

Initial in vitro ADME assays should be conducted to predict the compound's in vivo behavior:

AssayPurpose
Caco-2 Permeability To predict intestinal absorption.
Microsomal Stability To assess metabolic stability by liver enzymes.
Plasma Protein Binding To determine the fraction of free, active compound.
CYP450 Inhibition To identify potential for drug-drug interactions.

Following promising in vitro results, in vivo pharmacokinetic studies in rodents should be performed to determine key parameters such as bioavailability, half-life, and clearance.[7]

Toxicology Assessment

A preliminary toxicological assessment is crucial to identify potential safety liabilities.

  • In Vitro Cytotoxicity: Determine the IC₅₀ in various cell lines (e.g., HepG2 for liver toxicity) to assess general cytotoxicity.[8]

  • In Vivo Acute Toxicity: Conduct a single-dose, dose-escalation study in rodents to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Conclusion and Future Directions

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid stands as a molecule of significant, albeit unrealized, therapeutic potential. This guide has laid out a systematic and scientifically rigorous pathway for its investigation as a novel anti-inflammatory or neuroprotective agent. The proposed workflows, from chemical synthesis to in vivo efficacy studies, provide a clear and actionable research plan.

The successful execution of these studies will not only elucidate the specific mechanism of action and therapeutic utility of this compound but also contribute to the broader understanding of how halogenated mandelic acid derivatives can be leveraged for the development of new medicines. The journey from a promising chemical scaffold to a clinically effective drug is long and challenging, but for 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, it is a journey worth embarking upon.

References

  • Panthong, A., Kanjanapothi, D., Niwatananant, W., Tuntiwachwuttikul, P., & Reutrakul, V. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. Available at: [Link]

  • Li, Y., Zhang, Y., & Li, Y. (2023). Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases. Neuroscience Bulletin, 1-15. Available at: [Link]

  • van Ravenzwaay, B., & Leibold, E. (2004). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Xenobiotica, 34(9), 839-853. Available at: [Link]

  • Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (2019). Google Patents. CN109776301B.
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2023). Future Medicinal Chemistry. Available at: [Link]

  • Soloneski, S., Nikoloff, N., & Larramendy, M. L. (2020). Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. Toxicology in Vitro, 65, 104783. Available at: [Link]

  • Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1817. Available at: [Link]

  • Božinović, M., Burek, M., & Vinković, T. (2021). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Molecules, 26(10), 3018. Available at: [Link]

  • Lamotrigine. In: Wikipedia. Available at: [Link]

  • Li, Y., Li, J., & Wang, Y. (2016). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. Pharmaceutical Biology, 54(12), 2999-3005. Available at: [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2023). RSC Publishing. Available at: [Link]

  • Oral and dermal application of 2,4-dichlorophenoxyacetic acid sodium and dimethylamine salts to male rats: investigations on absorption and excretion as well as induction of hepatic mixed-function oxidase activities. (1992). Archives of Toxicology. Available at: [Link]

  • Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. (2012). Toxicologic Pathology. Available at: [Link]

  • Glycomimetic Peptides as Therapeutic Tools. (2023). MDPI. Available at: [Link]

  • Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. (1986). CORE. Available at: [Link]

  • Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. (2021). MDPI. Available at: [Link]

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (2021). MDPI. Available at: [Link]

  • Neuroprotective Role of Phytochemicals. (2021). MDPI. Available at: [Link]

  • Process for the preparation of 2,4-dichlorophenoxyacetic acid. (1992). European Patent Office. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons. (2000). Toxicological Sciences. Available at: [Link]

  • Natural Phyto-Bioactive Compounds for the Treatment of Type 2 Diabetes: Inflammation as a Target. (2020). MDPI. Available at: [Link]

  • Neuroprotective effects of disubstituted dithiolethione ACDT against manganese-induced toxicity in SH-SY5Y cells. (2021). Neuroscience Letters. Available at: [Link]

  • Method for preparing 2,4-dichlorophenoxyacetic acid. (2015). Google Patents. CN104447290A.
  • (PDF) Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. (2021). ResearchGate. Available at: [Link]

  • The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. (2025). PubMed. Available at: [Link]

  • Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer. (1993). Analytica Chimica Acta. Available at: [Link]

  • Reversible Enzyme Inhibitors. (2021). YouTube. Available at: [Link]

  • The fate of 2,4-dichlorophenoxyacetic acid (2,4-D) following oral administration to man. (1975). Toxicology and Applied Pharmacology. Available at: [Link]

  • The inhibition of hepatic S-3-hydroxy-3-methylglutaryl-CoA reductase by 3,3,5-trimethylcyclohexanol and its mandelic acid ester, cyclandelate. (1983). Biochemical Pharmacology. Available at: [Link]

  • Transdermal Absorption of the Herbicide 2,4-dichlorophenoxyacetic Acid Is Enhanced by Both Ethanol Consumption and Sunscreen Application. (2007). Food and Chemical Toxicology. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. (2023). Semantic Scholar. Available at: [Link]

  • Anti-inflammatory Activities of Plant Extracts. (2021). Juniper Publishers. Available at: [Link]

  • A kind of method preparing 2,4 dichlorophenoxyacetic acid. (2016). PubChem. Available at: [Link]

  • Toxic effects of 2,4-dichlorophenoxyacetic acid on human sperm function in vitro. (2015). Reproductive Toxicology. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. (2023). MDPI. Available at: [Link]

  • (PDF) Biological evaluation of 4,5-diarylimidazoles with hydroxamic acid appendages as novel dual mode anticancer agents. (2015). ResearchGate. Available at: [Link]

  • TTD: Therapeutic Target Database. Available at: [Link]

Sources

A Technical Guide to the Design and Evaluation of Structural Analogs of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structural analogs of 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid, a substituted mandelic acid derivative. Mandelic acid and its analogs are a versatile class of α-hydroxy acids with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3] This document will detail the rationale for developing analogs of this specific dichlorinated core, outline synthetic strategies, provide exemplary protocols for synthesis and biological screening, and discuss the principles of structure-activity relationship (SAR) analysis.

Part 1: The 2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid Core Scaffold

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, also known as 3,4-dichloromandelic acid, is a carboxylic acid with the molecular formula C₈H₆Cl₂O₃.[1] The key structural features—a chiral α-hydroxy acid moiety attached to a 3,4-dichlorinated phenyl ring—make it a compelling starting point for analog development.[1] The dichloro-substitution pattern significantly influences the molecule's electronic and lipophilic properties, which are critical determinants of its interaction with biological targets.

The rationale for developing structural analogs of this core is rooted in the principles of medicinal chemistry:

  • Target Potency and Selectivity: Modifications can enhance binding affinity for a specific biological target while minimizing off-target effects.

  • Pharmacokinetic Profile (ADME): Alterations to the core structure can improve absorption, distribution, metabolism, and excretion properties, leading to better bioavailability and duration of action.

  • Exploration of Novel Biological Activities: Systematic modification can uncover entirely new therapeutic applications. Mandelic acid derivatives have been investigated for antimicrobial, antiviral, antifungal, anticancer, and anti-inflammatory properties.[2][3]

Part 2: Synthetic Strategies for Analog Development

The synthesis of 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid and its analogs typically begins with a suitable dichlorinated precursor. A common method involves the nucleophilic substitution of 3,4-dichlorophenyl precursors with glyoxylic acid.[1] A more classical and versatile approach for mandelic acid synthesis, which can be adapted for this scaffold, starts from the corresponding benzaldehyde (3,4-dichlorobenzaldehyde) via a cyanohydrin intermediate, followed by hydrolysis.[4][5]

Key Modification Points for Analog Synthesis

Structural analogs can be generated by modifying three primary regions of the parent molecule: the aromatic ring, the α-hydroxyl group, and the carboxylic acid.

  • Aromatic Ring Substitution:

    • Rationale: Varying the position and nature of substituents on the phenyl ring allows for probing the steric and electronic requirements of the target's binding pocket. Replacing chloro groups with other halogens (F, Br, I) or with alkyl, alkoxy, or nitro groups can dramatically alter activity.

    • Synthetic Approach: This is best achieved by starting with appropriately substituted benzaldehydes or phenols.

  • α-Hydroxyl Group Modification:

    • Rationale: The hydroxyl group is a key hydrogen bond donor and acceptor. Esterification or etherification can modify the molecule's polarity, cell permeability, and metabolic stability. It can also serve as a handle for attaching larger functional groups.

    • Synthetic Approach: Standard acylation (using acid chlorides or anhydrides) or alkylation (using alkyl halides under basic conditions) of the parent acid.

  • Carboxylic Acid Derivatization:

    • Rationale: The carboxylate is a primary interaction point in many biological systems and is often ionized at physiological pH. Converting it to esters, amides, or hydroxamic acids can alter its charge, lipophilicity, and ability to act as a metal chelator.[6] Hydroxamic acids, for example, are known zinc-binding groups and are features of many enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors.[6][7]

    • Synthetic Approach: Esterification via Fischer esterification or reaction with alkyl halides. Amide formation is achieved by activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with a desired amine.

General Synthetic Workflow Diagram

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Analog Derivatization SM 3,4-Dichlorobenzaldehyde or other substituted benzaldehyde Cyanohydrin Cyanohydrin Formation (e.g., KCN/NaHSO3) SM->Cyanohydrin Hydrolysis Nitrile Hydrolysis (e.g., HCl, heat) Cyanohydrin->Hydrolysis Core Parent Acid Core 2-(Ar)-2-hydroxyacetic acid Hydrolysis->Core Ester Esterification Core->Ester R-OH, H+ Amide Amidation Core->Amide 1. SOCl2 2. R2NH Hydroxamic Hydroxamic Acid Formation Core->Hydroxamic 1. SOCl2 2. NH2OH G cluster_primary Primary Screening cluster_secondary Secondary / Target-Specific Screening Start Library of New Analogs Antioxidant Antioxidant Assay (DPPH/ABTS) Start->Antioxidant Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer/Normal Cells) Start->Cytotoxicity Lead Lead Compound Identification Antioxidant->Lead High Activity AntiInflam Anti-inflammatory (LOX/COX Inhibition) Cytotoxicity->AntiInflam Selective Cytotoxicity Enzyme Specific Enzyme Inhibition (IC50) Cytotoxicity->Enzyme Antimicrobial Antimicrobial (MIC Determination) Cytotoxicity->Antimicrobial AntiInflam->Lead Enzyme->Lead Antimicrobial->Lead

Caption: A tiered workflow for the biological evaluation of new analogs.

Protocol 2: DPPH Radical Scavenging Assay

This protocol measures the ability of an analog to act as a free-radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (analogs)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Prepare stock solutions of the test analogs and ascorbic acid in methanol (e.g., 1 mg/mL).

  • Create a series of dilutions from the stock solutions to test a range of concentrations.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • For the control well, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Part 4: Structure-Activity Relationship (SAR) Analysis

SAR analysis aims to convert experimental data into a set of rules that guide the design of improved molecules. [8][9]By systematically comparing the chemical structures of the synthesized analogs with their measured biological activities, researchers can deduce which molecular features are critical for potency and selectivity.

Key SAR Considerations:
  • Electronic Effects: Does the activity increase with electron-withdrawing or electron-donating groups on the phenyl ring? This suggests the importance of electronic interactions (e.g., pi-stacking, cation-pi) with the target.

  • Steric Effects: How does the size and shape of substituents affect activity? Bulky groups may enhance binding by filling a hydrophobic pocket or decrease activity through steric hindrance.

  • Lipophilicity: Changes in lipophilicity (logP) affect both target binding and the compound's ability to cross cell membranes.

  • Hydrogen Bonding: Modification of the hydroxyl and carboxyl groups directly probes the importance of hydrogen bond donor/acceptor interactions.

Example SAR Data Table
Compound IDR1 (C3-pos)R2 (C4-pos)R3 (α-pos)R4 (Acid)IC₅₀ (µM) vs. Target X
Core ClCl-OH-OH15.2
ANA-01 FCl-OH-OH25.8
ANA-02 ClCl-OCH₃-OH45.1
ANA-03 ClCl-OH-OCH₃8.5
ANA-04 ClCl-OH-NHCH₃5.1
ANA-05 BrBr-OH-NHCH₃2.3

Interpretation of Example Data:

  • Replacing a chloro with a fluoro group (ANA-01) decreases activity, suggesting the size or electronic nature of chlorine is preferred.

  • Masking the α-hydroxyl group (ANA-02) is detrimental, indicating it is a critical interaction point.

  • Converting the carboxylic acid to an ester (ANA-03) or amide (ANA-04) improves potency, possibly by increasing cell permeability or providing a better fit in the binding pocket.

  • The combination of an amide and larger halogens (ANA-05) results in the most potent compound in this series, suggesting a synergistic effect.

SAR Summary Diagram

G cluster_SAR Structure-Activity Relationships SAR_Image L1 Modification here (ester, amide) increases potency. L1:e->SAR_Image:w L2 This -OH group is critical for activity. Masking it decreases potency. L2:e->SAR_Image:w L3 Larger halogens (e.g., Br) can improve activity. L3:e->SAR_Image:w

Caption: Visual summary of hypothetical SAR findings for the core scaffold.

Part 5: Conclusion and Future Directions

The 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for systematic modification at several key positions, enabling a thorough exploration of the chemical space. By combining rational analog design with a tiered biological screening strategy and careful SAR analysis, researchers can effectively optimize this core structure to produce lead compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. Future work should focus on identifying specific molecular targets for the most active analogs and advancing these leads into more complex preclinical models.

References

  • Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. PMC - NIH. [Link]

  • Biological Activities of Natural Products II. PMC - NIH. [Link]

  • Process for the preparation of 2,4-dichlorophenoxyacetic acid. European Patent Office. [Link]

  • Synthesis of Mandelic Acid and Derivatives. designer-drug.com. [Link]

  • 2,4-dichlorophenoxyacetic acid preparation method.
  • (r)- and (s)-mandelic acid. Organic Syntheses Procedure. [Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. PMC - NIH. [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. MDPI. [Link]

  • Use of 3,4-dihydroxy-mandelic acid for protecting against oxidative damage caused by ultra-violet light.
  • Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate. [Link]

  • Synthesis of enantiomerically pure (S)-mandelic acid using an oxynitrilase-nitrilase bienzymatic cascade: A nitrilase surprisingly shows nitrile hydratase activity. ResearchGate. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Antioxidant and Anti-Inflammatory Activities of Hydrolysates and Peptide Fractions Obtained by Enzymatic Hydrolysis of Selected Heat-Treated Edible Insects. MDPI. [Link]

  • Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PubMed Central. [Link]

  • Synthesis of Mandelic Acid. Scribd. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

  • Antioxidant and ACE-Inhibitory Activity of Protein Hydrolysates Produced from Atlantic Sea Cucumber (Cucumaria frondosa). MDPI. [Link]

  • 3,4-Dihydroxymandelic acid, a noradrenalin metabolite with powerful antioxidative potential. PubMed. [Link]

  • On Exploring Structure Activity Relationships. PMC - NIH. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, a significant carboxylic acid compound, serves as a crucial intermediate in the synthesis of more complex molecules within life science and pharmaceutical research.[1] Its molecular structure, featuring a hydroxyacetic acid backbone substituted with a 3,4-dichlorophenyl group, provides a valuable scaffold in medicinal chemistry and drug discovery programs.[1] Understanding the stability and degradation pathways of this compound is paramount for ensuring the quality, safety, and efficacy of any resulting pharmaceutical products. This guide provides a comprehensive overview of the intrinsic stability of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid and explores its degradation under various stress conditions, offering field-proven insights and detailed experimental protocols. While direct studies on this specific molecule are limited, this guide synthesizes available data and draws logical parallels from the well-documented degradation of the structurally similar herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), to provide a thorough understanding.

Core Physicochemical Properties and Intrinsic Stability

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a solid powder with the molecular formula C8H6Cl2O3 and a molecular weight of 221.04 g/mol .[1] Its high boiling point of 386.7°C at standard pressure suggests a degree of thermal stability in its solid form.[1] However, the presence of functional groups such as the carboxylic acid and the α-hydroxy group makes it susceptible to degradation under specific environmental conditions. The recommended storage condition for this compound is at room temperature.[1]

PropertyValueSource
Molecular FormulaC8H6Cl2O3[1]
Molecular Weight221.04 g/mol [1]
Physical StateSolid powder[1]
Boiling Point386.7°C[1]
Recommended StorageRoom Temperature[1]

Key Degradation Pathways

The degradation of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid can be anticipated to proceed through several key pathways, including hydrolysis, oxidation, and photolysis. These pathways are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for this molecule, particularly under alkaline conditions.[1] The ester-like linkage is susceptible to cleavage, leading to the formation of 3,4-dichlorophenol and glycolic acid.[1] The rate of hydrolysis is expected to be pH-dependent, with increased rates at higher pH values. This is a common degradation pathway for similar compounds like 2,4-D, which also yields a corresponding phenol and acid upon hydrolysis.[2]

Proposed Hydrolytic Degradation Pathway

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid 3,4-Dichlorophenol 3,4-Dichlorophenol 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid->3,4-Dichlorophenol Hydrolysis (Alkaline) Glycolic acid Glycolic acid 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid->Glycolic acid Hydrolysis (Alkaline)

Caption: Proposed hydrolytic degradation of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid.

Oxidative Degradation

The α-hydroxy group in 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a primary site for oxidation.[1] Depending on the strength and nature of the oxidizing agent, this can lead to the formation of a ketone (2-(3,4-dichlorophenyl)-2-oxoacetic acid) or further cleavage of the carbon-carbon bond to yield carboxylic acids.[1] Studies on the analogous 2,4-D have shown that oxidative degradation, often mediated by hydroxyl radicals, is a key mechanism leading to the formation of various intermediates, including the corresponding phenol.[3]

Proposed Oxidative Degradation Pathway

cluster_oxidation Oxidative Degradation 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid 2-(3,4-Dichlorophenyl)-2-oxoacetic acid 2-(3,4-Dichlorophenyl)-2-oxoacetic acid 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid->2-(3,4-Dichlorophenyl)-2-oxoacetic acid Mild Oxidation 3,4-Dichlorobenzoic acid 3,4-Dichlorobenzoic acid 2-(3,4-Dichlorophenyl)-2-oxoacetic acid->3,4-Dichlorobenzoic acid Strong Oxidation

Caption: Potential oxidative degradation products of the target compound.

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of chlorinated aromatic compounds. For 2,4-D, photodegradation in the presence of water leads to the formation of 2,4-dichlorophenol, among other products.[4] It is highly probable that 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid would exhibit similar photosensitivity, leading to cleavage of the ether linkage and potential dechlorination upon prolonged exposure to UV radiation. The rate of photodegradation can be significantly accelerated in the presence of photosensitizers or catalysts.[5]

Thermal Degradation

While the compound shows a high boiling point, elevated temperatures, especially in the presence of other reactive species, can accelerate degradation.[1] For 2,4-D, increasing the temperature has been shown to significantly reduce its half-life during degradation processes.[6][7] Thermal stress can provide the activation energy required for hydrolytic and oxidative reactions to occur more rapidly.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[8][9] The following are detailed protocols for investigating the stability of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid under various stress conditions.

Experimental Workflow for Forced Degradation Studies

cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of Compound B Aliquot into Stress Condition Vessels A->B C Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Neutralize/Stop Reaction at Time Points C->D E Analyze Samples by HPLC/LC-MS D->E F Identify and Quantify Degradants E->F G Elucidate Degradation Pathways F->G

Caption: A generalized workflow for conducting forced degradation studies.

Protocol 1: Hydrolytic Degradation

Objective: To evaluate the stability of the compound in acidic and basic conditions.

Materials:

  • 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Thermostatic water bath

Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[10]

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.[11][12]

Protocol 2: Oxidative Degradation

Objective: To assess the stability of the compound in the presence of an oxidizing agent.

Materials:

  • 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid stock solution (as in Protocol 1)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

Procedure:

  • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Keep the solution at room temperature and protect it from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Quench the oxidation reaction by adding a small amount of a reducing agent like sodium bisulfite, if necessary, or by dilution.

  • Analyze the samples by HPLC or LC-MS.

Protocol 3: Photolytic Degradation

Objective: To determine the photosensitivity of the compound.

Materials:

  • 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid stock solution (as in Protocol 1)

  • Photostability chamber with controlled UV and visible light output (ICH Q1B guidelines)

  • Control samples wrapped in aluminum foil

Procedure:

  • Place a solution of the compound in a transparent container inside the photostability chamber.

  • Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.

  • Expose the samples to a specified light intensity for a defined duration.

  • At specified time points, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by HPLC or LC-MS.

Protocol 4: Thermal Degradation

Objective: To evaluate the effect of elevated temperature on the compound's stability.

Materials:

  • Solid 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

  • 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid stock solution (as in Protocol 1)

  • Oven with controlled temperature

Procedure:

  • For solid-state stability, place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C).

  • For solution stability, incubate the stock solution at the same elevated temperature.

  • At specified time points, remove samples. For the solid sample, dissolve it in a suitable solvent to a known concentration.

  • Analyze all samples by HPLC or LC-MS.

Analytical Methodologies

The identification and quantification of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid and its degradation products require robust analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for quantifying the parent compound and known impurities. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are indispensable tools that provide molecular weight and structural information.[11]

Conclusion

The stability of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a critical parameter in its application in research and drug development. This guide has outlined the primary degradation pathways, including hydrolysis, oxidation, and photolysis, drawing upon direct information and logical inferences from the closely related compound, 2,4-D. The provided experimental protocols offer a systematic approach to conducting forced degradation studies, which are essential for developing stable formulations and ensuring the safety and efficacy of final products. A thorough understanding of these degradation mechanisms allows researchers to implement appropriate control strategies during synthesis, formulation, and storage.

References

  • 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid - Benchchem. (n.d.).
  • Li, X., Zhou, M., & Pan, Y. (2018). Enhanced degradation of 2,4-dichlorophenoxyacetic acid by pre-magnetization Fe-C activated persulfate: Influential factors, mechanism and degradation pathway. Journal of Hazardous Materials, 353, 454–465. [Link]

  • Wang, Y., et al. (2018). Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. Chemosphere, 211, 943-951. [Link]

  • Lee, H., et al. (2003). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. Chemosphere, 51(9), 963-971. [Link]

  • Nguyen, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express, 12(1), 1-14. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • Kuo, W. S. (2003). Photodegradation of 2,4-dichlorophenoxyacetic acid in various iron-mediated oxidation systems. Water Research, 37(18), 4406-4414. [Link]

  • Li, X., et al. (2022). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Biotechnology for Biofuels and Bioproducts, 15(1), 1-13. [Link]

  • Request PDF. (n.d.). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Retrieved January 23, 2026, from [Link]

  • Adewuyi, Y. G., & Appaw, C. (2002). Oxidative degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in subcritical and supercritical waters. Journal of hazardous materials, 94(2), 153-169. [Link]

  • Dehghani, M., et al. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: Kinetic and thermodynamic studies. Water Science and Technology, 83(12), 3020-3035. [Link]

  • Hsieh, Y. H., et al. (2022). Unusual Catalytic Effect of Fe 3+ on 2, 4-dichlorophenoxyacetic Acid Degradation by Radio Frequency Discharge in Aqueous Solution. Catalysts, 12(6), 599. [Link]

  • Request PDF. (n.d.). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. Retrieved January 23, 2026, from [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Valli, K., & Gold, M. H. (1991). Degradation of 2,4-dichlorophenol by the lignin-degrading fungus Phanerochaete chrysosporium. Journal of bacteriology, 173(1), 345-352.
  • Al-Musawi, T. J., et al. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. Catalysts, 14(9), 682. [Link]

  • CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents. (n.d.).
  • Request PDF. (n.d.). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H2O2 system. Retrieved January 23, 2026, from [Link]

  • Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. (n.d.). Retrieved January 23, 2026, from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). 2,4-Dichlorophenoxyacetic acid. In Some Organochlorine Insecticides and Herbicides.
  • Verma, A., Singla, S., & Palia, P. (2022). Development of Forced Degradation and Stability Indicating Studies of Drugs-A Review. Asian Journal of Pharmaceutical Research and Development, 10(2), 83-89.
  • Ensafi, A. A., et al. (2012). Kinetic spectrophotometric determination of 2,4-dichlorophenoxyacetic acid based on its inhibitory effect on the oxidation of safranine O by bromate. Journal of the Brazilian Chemical Society, 23, 1656-1662.
  • Gholami, M., et al. (2019). Photocatalytic Degradation of 2, 4-Dichlorophenoxyacetic Acid Using Fe2O3/CeO2/Ag Composite Nanoparticles under Ultraviolet Irradiation. Journal of Health, 10(4), 484-497.
  • Kulik, T., et al. (2024). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. Materials, 17(6), 1279. [Link]

  • Dehghani, M., et al. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water science and technology, 83(12), 3020-3035.
  • Hawe, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-39.
  • Request PDF. (n.d.). Degradation of 2,4-dichlorophenol catalyzed by the immobilized laccase with the carrier of Fe3O4@MSS–NH2. Retrieved January 23, 2026, from [Link]

  • 2-(4-Chlorophenyl)-2-hydroxyacetic acid(CAS# 492-86-4 ) - angenechemical.com. (n.d.). Retrieved January 23, 2026, from [Link]

  • Request PDF. (n.d.). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Retrieved January 23, 2026, from [Link]

  • Stanković, M., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(22), 5035. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antimicrobial Potential of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within this landscape, synthetic compounds offer a promising avenue for innovation. 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, a carboxylic acid derivative with a dichlorinated phenyl ring, has emerged as a molecule of interest for its potential antimicrobial properties. Preliminary studies have indicated its efficacy against both bacterial and fungal pathogens, suggesting a broad-spectrum potential that warrants further investigation.[1]

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the evaluation of this compound's antimicrobial profile. It provides a detailed framework for a rigorous screening cascade, from initial determination of inhibitory concentrations to elucidating its mechanism of action. The protocols herein are grounded in internationally recognized standards, ensuring the generation of robust and reproducible data.

Compound Profile: 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

PropertyValueSource
CAS Number 56071-99-9[1]
Molecular Formula C₈H₆Cl₂O₃[1]
Molecular Weight 221.04 g/mol [1]
Physical Form Solid powder[1]
Key Structural Features Hydroxyacetic acid backbone with a 3,4-dichlorophenyl group[1]

The presence of the hydroxyl group is believed to enhance the compound's biological activity and solubility compared to its non-hydroxylated counterparts.[1]

Section 1: Foundational Assays for Antimicrobial Activity

The initial phase of screening focuses on quantifying the compound's inhibitory and cidal activity against a panel of relevant microorganisms. The following protocols are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.

Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Causality Behind Experimental Choices: This method is preferred for its efficiency in testing multiple concentrations simultaneously and its conservation of the test compound. The use of cation-adjusted Mueller-Hinton broth (CAMHB) is critical as divalent cations like Ca²⁺ and Mg²⁺ can influence the activity of certain antimicrobial agents and affect bacterial growth.

Experimental Protocol:

  • Preparation of Stock Solution:

    • Due to the acidic nature of the compound, dimethyl sulfoxide (DMSO) is a recommended solvent. Prepare a high-concentration stock solution (e.g., 10 mg/mL) of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid in 100% DMSO.

    • Ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., CAMHB for non-fastidious bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound's stock solution in the appropriate broth.

    • The final volume in each well should be 100 µL.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only).

    • Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

    • For fungi, incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Self-Validation: The inclusion of recommended quality control (QC) strains is paramount for validating the assay's accuracy.

Recommended Quality Control Strains:

OrganismATCC Number
Escherichia coli25922
Staphylococcus aureus29213
Pseudomonas aeruginosa27853
Candida albicans90028

The resulting MIC values for these QC strains should fall within the established ranges provided by CLSI or EUCAST.

Data Presentation:

MicroorganismCompound Concentration (µg/mL)Growth (+/-)
S. aureus ATCC 29213128-
64-
32+
......
Growth Control+

In this example, the MIC would be 64 µg/mL.

Agar Disk Diffusion Assay: A Qualitative Assessment of Susceptibility

This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.

Causality Behind Experimental Choices: This technique is valuable for rapid screening of multiple isolates. The zone of inhibition around the disk is proportional to the susceptibility of the organism and the diffusion rate of the compound through the agar.

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution assay (0.5 McFarland).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid to the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Self-Validation: Perform the assay in parallel with QC strains and compare the zone diameters to the acceptable ranges defined by CLSI or EUCAST for standard antibiotics.

Time-Kill Kinetic Assay: Assessing Bactericidal or Bacteriostatic Activity

This dynamic assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.

Causality Behind Experimental Choices: The time-kill assay provides crucial information on the pharmacodynamics of the compound, distinguishing between static (inhibitory) and cidal (killing) effects. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare tubes with broth containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without the compound.

  • Incubation and Sampling:

    • Incubate all tubes at 35-37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Cells:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates for 18-24 hours and count the colonies (CFU).

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time.

Data Presentation:

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (4x MIC)
05.75.75.7
26.55.24.1
47.84.82.5
88.94.5<2.0
249.24.3<2.0

Section 2: Investigating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is a critical step in its development. For dichlorophenyl-containing compounds, several mechanisms have been proposed.

Potential Mechanisms of Action:

  • Disruption of Membrane Integrity: The lipophilic nature of the dichlorophenyl group may facilitate its insertion into the bacterial cell membrane, leading to depolarization, increased permeability, and leakage of intracellular contents.[2]

  • Induction of Oxidative Stress: The compound may interfere with cellular respiration, leading to the production of reactive oxygen species (ROS) that can damage DNA, proteins, and lipids.[2]

  • Inhibition of Key Enzymes: Some chlorinated phenyl compounds have been shown to inhibit essential bacterial enzymes, such as those involved in cell wall biosynthesis or DNA replication (e.g., DNA gyrase).[3]

Experimental Workflow for Mechanism of Action Studies:

cluster_0 Membrane Integrity Assays cluster_1 Oxidative Stress Assays cluster_2 Enzyme Inhibition Assays Membrane_Potential Membrane Potential Assay (e.g., DiSC3(5) dye) Membrane_Permeability Membrane Permeability Assay (e.g., SYTOX Green dye) ROS_Detection Intracellular ROS Detection (e.g., DCFH-DA dye) DNA_Gyrase DNA Gyrase Inhibition Assay Cell_Wall_Synthesis Cell Wall Synthesis Inhibition (e.g., monitoring peptidoglycan precursors) MIC_Determination Initial MIC Determination Compound_Treatment Treat Cells with Sub-inhibitory and Inhibitory Concentrations MIC_Determination->Compound_Treatment Compound_Treatment->Membrane_Potential Compound_Treatment->Membrane_Permeability Compound_Treatment->ROS_Detection Compound_Treatment->DNA_Gyrase Compound_Treatment->Cell_Wall_Synthesis

Caption: Workflow for investigating the mechanism of action.

Section 3: Practical Considerations and Data Interpretation

Solubility and Stock Solution Preparation:

  • 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a solid powder.[1]

  • For antimicrobial assays, DMSO is a suitable solvent. Prepare a stock solution of at least 10 mg/mL to ensure a sufficient concentration range for testing.

  • Always include a solvent control in your experiments to ensure the observed antimicrobial effect is not due to the solvent itself. The final concentration of DMSO should ideally be kept below 1% (v/v).

Interpreting Results:

  • MIC: Provides a baseline measure of the compound's potency. A lower MIC indicates greater potency.

  • Zone of Inhibition: A larger zone of inhibition generally correlates with higher antimicrobial activity.

  • Time-Kill Kinetics: A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity, while a <3-log₁₀ reduction suggests bacteriostatic activity.

Conclusion

This application note provides a robust framework for the comprehensive antimicrobial screening of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid. By adhering to these standardized protocols and considering the underlying scientific principles, researchers can generate high-quality, reproducible data to accurately assess the therapeutic potential of this promising compound. Further investigations into its in vivo efficacy and safety are warranted based on the in vitro findings.

References

  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed. (URL: [Link])

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07.
  • New Chlorophenyl Dioxo-Imidazolidines for Bacterial Biofilm - PubMed. (URL: [Link])

  • EUCAST. European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (URL: [Link])

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
  • CLSI. Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI document M26.

Sources

Application Notes and Protocols for the Investigation of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory in Oncology Research

The relentless pursuit of novel anticancer agents necessitates the exploration of uncharacterized chemical entities. This document serves as a specialized guide to the preclinical evaluation of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid , a compound with a structural resemblance to molecules with known biological activities, yet itself uninvestigated in the context of oncology. We will proceed from a position of informed hypothesis, leveraging the known anticancer properties of both the dichlorophenyl moiety and the α-hydroxyacetic acid scaffold to propose a comprehensive research framework. This application note is designed not as a report of established findings, but as a rigorous, forward-looking roadmap for the initial exploration of this compound's potential as a novel therapeutic agent.

Compound Profile: 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

PropertyValueSource
CAS Number 56071-99-9[1]
Molecular Formula C₈H₆Cl₂O₃[1]
Molecular Weight 221.04 g/mol [1]
Appearance Solid powder[1]
SMILES O=C(O)C(C1=CC=C(Cl)C(Cl)=C1)O[1]
InChI Key TZCCKRXYTBHLMH-UHFFFAOYSA-N[1]
Synthesis and Characterization

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid can be synthesized through the nucleophilic substitution of 3,4-dichlorophenyl precursors with glyoxylic acid.[1] The reaction is typically conducted under controlled pH (4–6) and temperature (50–70°C).[1] Intermediates such as dichlorophenylglyoxylate can be monitored using thin-layer chromatography (TLC) and purified via recrystallization.[1] Structural confirmation of the final product should be performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to verify the presence of the hydroxyl and carboxylic acid functional groups.[1]

Handling and Storage

The compound is classified with a "Warning" GHS signal word, with hazard statements indicating it can cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be worn during handling. The recommended storage condition is at room temperature.[1] For biological experiments, it is advisable to prepare a stock solution in an appropriate solvent like DMSO and store it at -20°C or -80°C.

Hypothesized Mechanism of Action: A Starting Point for Investigation

Given the absence of direct studies on 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, we can formulate hypotheses based on its structural components.

  • The 3,4-Dichlorophenyl Moiety: Compounds containing this group have demonstrated anticancer activity. For instance, certain dichlorophenylacrylonitriles show potent growth inhibition in breast cancer cell lines.[2] Additionally, 1,3-bis(3,5-dichlorophenyl) urea has been shown to inhibit proliferation and induce apoptosis in melanoma and lung cancer models.[3][4] This suggests the dichlorophenyl group may contribute to cytotoxicity.

  • The α-Hydroxyacetic Acid (Mandelic Acid) Scaffold: Mandelic acid and its derivatives have a broad range of biological activities, including anticancer effects.[5][6][7] Organotin derivatives of mandelic acid have shown in vitro anticancer activity against mammary, liver, and prostate cancers.[8] This scaffold's ability to be incorporated into various bioactive molecules makes it a promising starting point for drug design.[5][6][7]

Based on this, a plausible initial hypothesis is that 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid may induce cell cycle arrest and/or apoptosis in cancer cells. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G Compound 2-(3,4-Dichlorophenyl)- 2-hydroxyacetic acid Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS p53 ↑ p53 Activation Cell->p53 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) Mitochondria->Bcl2 Caspases Caspase Activation (e.g., Caspase-3, -9) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis p21 ↑ p21 Expression p53->p21 CDK ↓ CDK/Cyclin Activity p21->CDK CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CDK->CellCycleArrest

Caption: Hypothesized signaling pathway for the anticancer activity of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid.

Protocols for Preliminary In Vitro Anticancer Screening

The following protocols provide a starting point for evaluating the anticancer potential of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid.

Experimental Workflow

G Start Start CellCulture Cell Line Selection & Culture Start->CellCulture Cytotoxicity Cytotoxicity Assay (MTT/Resazurin) CellCulture->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis End End DataAnalysis->End

Caption: Proposed experimental workflow for the initial in vitro screening of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid.

Cell Line Selection and Culture
  • Recommendation: Begin with a panel of well-characterized cancer cell lines from different tissues of origin (e.g., breast: MCF-7, MDA-MB-231; lung: A549; colon: HCT116; prostate: PC-3). Include a non-cancerous cell line (e.g., human fibroblasts or MCF-10A) to assess selectivity.

  • Protocol:

    • Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT or Resazurin)
  • Objective: To determine the concentration-dependent cytotoxic effect of the compound and to calculate the half-maximal inhibitory concentration (IC₅₀).

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Incubate the plate for 24, 48, and 72 hours.

    • At each time point, add MTT or resazurin solution to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by the compound.

  • Protocol:

    • Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine if the compound induces cell cycle arrest.

  • Protocol:

    • Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Analysis and Interpretation

AssayKey ParametersPotential Interpretation of Positive Results
Cytotoxicity IC₅₀ valuesA low micromolar or nanomolar IC₅₀ suggests potent cytotoxic activity. Higher IC₅₀ in non-cancerous cells indicates selectivity.
Apoptosis % of apoptotic cellsA significant increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
Cell Cycle % of cells in each phaseAccumulation of cells in a specific phase (e.g., G1 or G2/M) suggests cell cycle arrest at that checkpoint.

Future Directions for In-Depth Mechanistic Studies

Should the preliminary screening yield promising results, the following advanced investigations are recommended to elucidate the mechanism of action:

  • Western Blot Analysis: Probe for key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and cell cycle regulation (e.g., p53, p21, cyclins, CDKs).

  • Target Identification Studies: Employ techniques such as affinity chromatography, proteomics, or thermal shift assays to identify the direct molecular target(s) of the compound.

  • In Vivo Studies: If in vitro efficacy and selectivity are confirmed, progress to animal models (e.g., xenograft mouse models) to evaluate the compound's anti-tumor activity, pharmacokinetics, and toxicity in a living organism.

References

  • McFadden, E., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1335-1349. Available at: [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

  • Proffitt, K. D., et al. (2019). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Cancers, 11(10), 1479. Available at: [Link]

  • Kocaturk, S., et al. (2022). Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1121-1132. Available at: [Link]

  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Lee, E. S., et al. (2018). Design, Synthesis, Biological Evaluation, Structure-Activity Relationship Study, and Mode of Action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic & Medicinal Chemistry, 26(10), 2827-2839. Available at: [Link]

  • de Fatima, A., & Modolo, L. V. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances, 16(1), 1-20. Available at: [Link]

  • ResearchGate. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. Available at: [Link]

  • ResearchGate. (2014). Hydroxamic acid – A novel molecule for anticancer therapy. Available at: [Link]

  • Proffitt, K. D., et al. (2017). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Journal of Cancer Science & Therapy, 9(11), 711-719. Available at: [Link]

  • de Fatima, A., & Modolo, L. V. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances. Available at: [Link]

  • PubMed Central. (n.d.). Hydroxamic acid – A novel molecule for anticancer therapy. Available at: [Link]

  • Güzel-Akdemir, Ö., et al. (2018). Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis. Molecules, 23(11), 2875. Available at: [Link]

  • Google Patents. (n.d.). CN104447290B - A kind of method preparing 2,4 dichlorophenoxyacetic acid.
  • Ak, M., & Gelir, E. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 44(2), 193-206. Available at: [Link]

  • ResearchGate. (2022). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. Available at: [Link]

  • MDPI. (2021). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Molecules, 26(16), 4999. Available at: [Link]

  • ResearchGate. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Available at: [Link]

  • ResearchGate. (2021). Structure-activity relationship of anticancer drug candidate quinones. Available at: [Link]

  • PubMed. (2021). In vivo Anticancer Potential of Hydroxamic Acid Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method.
  • MDPI. (n.d.). Biomolecules. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a vital building block in the synthesis of a variety of pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, its purity is of paramount importance, directly impacting the safety, efficacy, and reproducibility of the final drug product. This application note provides a detailed, field-proven protocol for the purification of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid using the robust and scalable technique of recrystallization. We will delve into the theoretical underpinnings of this method, offer a step-by-step guide, and provide insights into troubleshooting common challenges.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[1][2] The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the solvent, and the pure compound can be isolated by filtration.

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature (usually the solvent's boiling point). [2]

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, a polar protic compound, a mixed solvent system of ethanol and water is often effective, as suggested by purification methods for its intermediates.[3] Ethanol is a good solvent for many organic compounds, while water is a poor solvent, allowing for the fine-tuning of solubility.

Physicochemical Properties of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

A thorough understanding of the compound's properties is essential for developing a robust purification protocol.

PropertyValueSource
Molecular FormulaC8H6Cl2O3[3]
Molecular Weight221.04 g/mol [3]
AppearanceSolid powder[3]
Melting PointData not available for the specific compound. Structurally similar 2,4-Dichlorophenoxyacetic acid has a melting point of 138 °C.[4]N/A
SolubilitySoluble in ethanol.[5] Structurally similar compounds are soluble in alcohols and other organic solvents.[6]N/A

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 5 grams of crude 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid. Adjust volumes accordingly for different starting quantities.

Materials and Equipment:

  • Crude 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Workflow Diagram:

Caption: Workflow for the recrystallization of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid.

Procedure:

  • Dissolution:

    • Place 5.0 g of crude 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 20 mL of 95% ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small increments (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary.[2]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 0.1 g).

    • Bring the solution back to a gentle boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional, but recommended if charcoal was used or insoluble impurities are present):

    • Place a small amount of the solvent in a second Erlenmeyer flask and heat it to boiling. This will pre-heat the flask and prevent premature crystallization during filtration.

    • Set up a gravity filtration apparatus with fluted filter paper.

    • Quickly filter the hot solution into the pre-heated flask.

  • Crystallization:

    • Bring the hot, clear solution to a gentle boil.

    • Slowly add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy. This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Crystal Maturation:

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (e.g., a 1:1 ratio). This will remove any remaining soluble impurities without dissolving a significant amount of the product.[2]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and dry them in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Troubleshooting Common Issues

IssuePossible CauseSolution
Oiling out (formation of an oil instead of crystals)The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid.Reheat the solution to dissolve the oil, add more of the better solvent (ethanol), and allow for slower cooling.
No crystal formation Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery Too much solvent was used; the crystals were washed with a solvent that was not cold enough; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the washing solvent is ice-cold. Pre-heat the filtration apparatus.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid by recrystallization. By understanding the principles of solubility and carefully controlling the experimental parameters, researchers and drug development professionals can consistently obtain high-purity material, ensuring the quality and integrity of their downstream applications.

References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents. (n.d.).
  • Recrystallization. (n.d.). Retrieved from [Link]

  • Process for the preparation and resolution of mandelic acid derivatives - Google Patents. (n.d.).
  • (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents. (n.d.).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Process for producing R(-)-mandelic acid and derivatives thereof - European Patent Office. (n.d.). Retrieved from [Link]

  • 2,4-Dichlorophenoxyacetic Acid - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]

  • US6573381B1 - Hydroxyacetic ester derivatives, preparation method and use as synthesis intermediates - Google Patents. (n.d.).
  • Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents - MDPI. (n.d.). Retrieved from [Link]

  • Mandelic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Glycolic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents. (n.d.).
  • Showing Compound Hydroxyacetic acid (FDB003298) - FooDB. (2010, April 8). Retrieved from [Link]

  • Hydroxyacetic acid - CAMEO. (2022, September 14). Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid as a Versatile Synthesis Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Dichlorinated Mandelic Acid Derivative

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, a substituted derivative of mandelic acid, is a valuable crystalline solid that serves as a pivotal intermediate in the synthesis of a diverse array of more complex molecules.[1] Its structural features, comprising a dichlorinated phenyl ring, a chiral hydroxyl group, and a reactive carboxylic acid moiety, make it a compelling scaffold for medicinal chemistry and drug discovery programs.[1] The presence of the dichloro-substituted aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, potentially enhancing their biological activity.

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid as a key building block in organic synthesis. We will delve into its fundamental physicochemical properties, explore its reactivity, and present step-by-step procedures for its conversion into esters and amides—two critical functional groups in the development of novel bioactive compounds. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

PropertyValueSource
CAS Number 56071-99-9[1]
Molecular Formula C₈H₆Cl₂O₃[1]
Molecular Weight 221.04 g/mol [1]
Appearance Solid powder[1]
Boiling Point 386.7°C (at standard pressure)[1]
Storage Room temperature[1]

Safety and Handling:

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is classified with a "Warning" GHS signal word.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

Core Synthetic Applications: Esterification and Amidation

The carboxylic acid and hydroxyl functionalities of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid are the primary sites for synthetic modification. We will focus on two of the most fundamental and widely applicable transformations: esterification and amide bond formation.

Application Note 1: Synthesis of Ester Derivatives

Esterification of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a key step in the synthesis of various biologically active molecules. For instance, the methyl ester of the related compound, (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid, is a crucial intermediate in the synthesis of the antiplatelet drug Clopidogrel.[2] The resulting esters can exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and antiparasitic properties.

This protocol outlines a classic Fischer esterification method using methanol as both the solvent and the reactant, with a strong acid catalyst.

Experimental Workflow:

Caption: Workflow for Fischer Esterification.

Materials:

  • 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of CO₂ evolution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add ethyl acetate and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure methyl 2-(3,4-Dichlorophenyl)-2-hydroxyacetate.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: Water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield. Using an anhydrous solvent drives the equilibrium towards the product side.

  • Sulfuric Acid: Acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: The reaction is typically slow at room temperature. Heating to reflux increases the reaction rate.

  • Neutralization with NaHCO₃: This step is crucial to quench the reaction and remove the acidic catalyst, which could otherwise cause product degradation during work-up and purification.

Application Note 2: Synthesis of Amide Derivatives

Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide linkage is a key structural feature in a vast number of pharmaceuticals. Amide derivatives of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid can be synthesized to explore their potential as enzyme inhibitors or other bioactive agents.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as coupling agents. This method is generally mild and efficient for a wide range of amines.

Experimental Workflow:

Caption: Workflow for EDC/HOBt Amide Coupling.

Materials:

  • 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

  • Primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl Acetate (EtOAc) or other suitable organic solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid (1.0 eq), the desired amine (1.1-1.2 eq), HOBt (1.1-1.2 eq), and a suitable organic base such as DIPEA or TEA (2.0-3.0 eq). Dissolve the mixture in anhydrous DMF or DCM.

  • Activation: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling: Add EDC·HCl (1.2-1.5 eq) portion-wise to the cold, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with water and extract with ethyl acetate (or another suitable organic solvent).

    • Wash the combined organic layers successively with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.

Causality Behind Experimental Choices:

  • EDC: This carbodiimide is a "zero-atom" coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • HOBt: HOBt reacts with the O-acylisourea to form an activated ester. This intermediate is less prone to side reactions (like N-acylurea formation) and racemization (if the starting material is chiral) compared to the O-acylisourea itself.

  • Base (DIPEA/TEA): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and the HOBt, as well as to deprotonate the amine, ensuring it is in its nucleophilic free-base form.

  • Anhydrous Solvent: The presence of water can hydrolyze the activated intermediates, leading to lower yields.

Conclusion and Future Perspectives

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a readily accessible and highly versatile intermediate for the synthesis of a wide range of derivatives. The protocols detailed in this guide for esterification and amide formation provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The dichlorophenyl moiety offers a handle for further functionalization through cross-coupling reactions, and the hydroxyl group can be a site for etherification or other modifications, further expanding the synthetic utility of this valuable building block. Future research will likely focus on the synthesis of libraries of derivatives and the systematic evaluation of their biological activities to identify new lead compounds for drug development.

References

  • Sanofi. (2003). Hydroxyacetic ester derivatives, preparation method and use as synthesis intermediates. US6573381B1.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Degradation of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical intermediate. Proper storage is paramount to prevent the formation of impurities that can compromise experimental outcomes and manufacturing processes. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established principles of chemical stability.

Part 1: Understanding the Chemistry of Degradation

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a mandelic acid derivative. Its stability is influenced by three key structural features: the α-hydroxy acid group, the dichlorinated aromatic ring, and the benzylic carbon. Understanding the potential degradation pathways is the first step toward prevention.

  • Oxidative Degradation: The α-hydroxy acid moiety is susceptible to oxidation.[1][2][3] The primary oxidative degradation product is the corresponding α-keto acid, 2-(3,4-Dichlorophenyl)-2-oxoacetic acid. This reaction can be initiated by atmospheric oxygen and accelerated by heat, light, or the presence of trace metal catalysts.

  • Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light, especially UV radiation.[4][5] Exposure can lead to discoloration (e.g., turning brown) and the formation of complex impurities through radical-mediated reactions or dechlorination.[4]

  • Thermal & Hydrolytic Degradation: While the compound has a high boiling point, elevated temperatures can accelerate all degradation reactions.[6] Prolonged heating in the presence of water can cause decomposition.[7] Furthermore, the compound is prone to hydrolysis under alkaline conditions, which can cleave the molecule into 3,4-dichlorophenol and glycolic acid.[6]

Below is a diagram illustrating the most probable degradation pathways.

cluster_main Degradation Pathways cluster_products parent 2-(3,4-Dichlorophenyl)- 2-hydroxyacetic acid keto_acid 2-(3,4-Dichlorophenyl) -2-oxoacetic acid parent->keto_acid Oxidation (O₂, Heat, Metal Ions) photolytic_products Complex Photolytic Byproducts parent->photolytic_products Photodegradation (UV Light) hydrolysis_products 3,4-Dichlorophenol + Glycolic Acid parent->hydrolysis_products Hydrolysis (Alkaline pH, Heat)

Caption: Primary degradation pathways for 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during storage and handling.

Q1: After several months in storage, we observed a new, more polar peak in our reverse-phase HPLC analysis. What is the likely identity of this impurity?

A: The most probable identity of a new, more polar impurity is the α-keto acid, 2-(3,4-Dichlorophenyl)-2-oxoacetic acid. The conversion of the hydroxyl group to a ketone increases polarity, resulting in an earlier elution time in typical reverse-phase HPLC methods. This indicates that oxidative degradation has occurred. To confirm, you should review your storage conditions, specifically looking for potential exposure to air (improperly sealed container) or elevated temperatures.

Q2: The white powder has developed a distinct yellow or brownish tint. Can we still use it?

A: Discoloration is a strong indicator of degradation, most commonly caused by exposure to light (photodegradation).[4] The material should not be used without immediate re-analysis of its purity and potency via a validated analytical method, such as HPLC-UV. Even if the purity of the main component is still within specification, the colored impurities may have undesirable reactivity in subsequent synthetic steps. The root cause is almost always improper storage in a container that is not light-proof.

Q3: Our potency assay shows a 5% decrease in the active component after storage at room temperature for six months. Which environmental factor is the most likely culprit?

A: A significant drop in potency points to an accelerated degradation process. The three primary factors to investigate are Heat, Light, and Oxygen .

  • Heat: Was the "room temperature" storage area subject to temperature fluctuations or excursions above the recommended 25°C?[8] Higher temperatures significantly increase the rate of all chemical reactions, including degradation.[9]

  • Light: Was the compound stored in a clear or translucent container? Mandelic acid and its derivatives are known to be light-sensitive.[4][5]

  • Oxygen: Was the container properly sealed? Was the headspace filled with an inert gas like nitrogen or argon? Failure to exclude atmospheric oxygen allows for the primary oxidative pathway to proceed.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the ideal long-term storage conditions for 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid?

A: Based on the chemical properties of mandelic acid derivatives, the following conditions are recommended to maximize shelf life.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down all potential degradation reactions (oxidation, hydrolysis).[10]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation by displacing atmospheric oxygen.
Light Protect from LightPrevents photodegradation and subsequent discoloration/impurity formation.[5]
Container Amber Glass Vial with PTFE-lined CapAmber glass blocks UV light, and a PTFE-lined cap provides an inert, tight seal.
Humidity Store in a dry environmentMinimizes risk of water absorption which could facilitate hydrolysis.[8]

FAQ 2: Is storage under ambient (room temperature) conditions acceptable?

A: For short-term storage (days to a few weeks), storage at controlled room temperature (15-25°C) in a sealed, light-proof container may be acceptable.[8] However, for long-term storage (months to years), refrigeration is strongly advised to minimize the slow but cumulative effects of thermal and oxidative degradation.

FAQ 3: The material was delivered without a cold pack. Is it compromised?

A: Not necessarily. Short-term exposure to ambient temperatures during shipping is generally acceptable and does not typically cause significant degradation. However, upon receipt, the material should be immediately transferred to the recommended long-term storage conditions (refrigerated, dark, dry, and inert atmosphere).

Part 4: Experimental Protocols

Protocol 4.1: User-Performed Stability Assessment Workflow

This protocol outlines a basic forced degradation study to assess the stability of your material under your specific laboratory conditions.

Caption: Workflow for a user-conducted stability and forced degradation study.

Steps:

  • Initial Analysis (T=0): Upon receipt, perform a full characterization of the material. Obtain a high-resolution HPLC chromatogram and record the purity. Note the physical appearance (color, form).

  • Aliquoting: Divide the sample into multiple amber glass vials, ensuring each has a PTFE-lined cap.

  • Storage Conditions: Place the vials in controlled stability chambers or incubators set to different conditions (e.g., refrigerated, room temperature, accelerated aging at 40°C). For photostability, place a vial in a photostability chamber according to ICH Q1B guidelines.

  • Time Point Analysis: At predefined intervals (e.g., 1, 3, and 6 months), remove one vial from each condition.

  • Re-analysis: Analyze the sample using the exact same HPLC method as in Step 1. Record purity, note any new impurity peaks, and describe any changes in physical appearance.

  • Data Evaluation: Compare the results to the T=0 data to quantify the extent of degradation under each condition.

Protocol 4.2: General Purpose HPLC Method for Purity Assessment

This method is a starting point for the separation of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid from its potential non-polar and polar impurities. Method optimization may be required.

ParameterSuggested Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, linear to 90% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 230 nm
Injection Vol. 5 µL
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL

Note: This method is based on general procedures for analyzing mandelic acid and its derivatives.[11][12][13]

References

  • Mai, T. L., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Unusual Catalytic Effect of Fe 3+ on 2,4-dichlorophenoxyacetic Acid Degradation by Radio Frequency Discharge in Aqueous Solution. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Mandelic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof.
  • MDPI. (n.d.). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Kinetics and mechanism of oxidation of some α-hydroxy acids by triethylammonium fluorochromate in presence of picolinic acid ca. Retrieved from [Link]

  • NIH. (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. Retrieved from [Link]

  • ACS Publications. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). KINETIC ANALYSIS OF OXIDATION OF α-HYDROXY ACIDS BY CARO'S ACID IN MICELLAR MEDIUM. Retrieved from [Link]

  • CORE. (n.d.). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. Retrieved from [Link]

  • IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved from [Link]

  • Microbe Notes. (2023). Alpha Oxidation: Location, Pathway, Steps, Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid. Retrieved from [Link]

  • ScholarWorks@UARK. (n.d.). Photochemical Degradation of Chlorobenzene. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MANDELIC ACID. Retrieved from [Link]

  • PubMed. (n.d.). Cometabolic degradation of chlorinated aromatic compounds. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-(4-Chlorophenyl)-2-hydroxyacetic acid. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid quantification. As a senior application scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the principles guiding the selection and validation of analytical methods, ensuring scientific integrity and regulatory compliance.

Introduction to 2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid and the Imperative for Validated Quantification

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a significant chemical entity whose accurate measurement is critical in various stages of research and development, including pharmacokinetic studies, stability testing, and quality control of drug products. The inherent physicochemical properties of this chlorinated aromatic hydroxy acid necessitate robust analytical methods to ensure selectivity, sensitivity, and reproducibility in complex matrices.

The validation of an analytical procedure is the cornerstone of reliable data, providing documented evidence that the method is "suitable for its intended purpose"[1]. This principle is universally emphasized by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][2][3]. A thoroughly validated method guarantees that the measurements are accurate, precise, and specific, which is fundamental to making informed scientific and regulatory decisions.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical technique for the quantification of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most prevalent and powerful techniques for the analysis of such organic acids are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)[4][5][6].

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely accessible and robust technique for the separation and quantification of non-volatile compounds like 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid.[4][7]

  • Principle: The compound is separated on a stationary phase (typically a C18 column) by a liquid mobile phase, and its concentration is determined by its ultraviolet (UV) absorbance at a specific wavelength.[7]

  • Strengths: HPLC-UV is cost-effective, reliable, and relatively simple to implement.[7]

  • Causality of Experimental Choices: The acidic nature of the analyte necessitates an acidified mobile phase (e.g., with formic or acetic acid) to suppress ionization and ensure good peak shape and retention on a reversed-phase column. The choice of UV detection wavelength is determined by the chromophoric properties of the dichlorophenyl group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the gold standard.[8][9]

  • Principle: After chromatographic separation, the analyte is ionized and detected based on its mass-to-charge ratio (m/z). Tandem mass spectrometry allows for the selection of a specific parent ion, its fragmentation, and the detection of a specific daughter ion, providing exceptional specificity.

  • Strengths: Unparalleled sensitivity and selectivity, making it ideal for trace-level quantification in biological fluids or complex sample matrices.[4]

  • Causality of Experimental Choices: The use of electrospray ionization (ESI) in negative ion mode is typically preferred for acidic compounds. The selection of specific parent and daughter ion transitions in Multiple Reaction Monitoring (MRM) mode ensures that the signal is highly specific to the analyte of interest, minimizing interferences from the matrix.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, a derivatization step is necessary.[4][5]

  • Principle: The analyte is chemically modified (derivatized) to increase its volatility and thermal stability. It is then separated in a gaseous mobile phase and detected by a mass spectrometer.

  • Strengths: High chromatographic resolution and sensitivity.

  • Causality of Experimental Choices: Derivatization, often through methylation or silylation, is a critical step to make the acidic and hydroxyl groups amenable to GC analysis.[4] This chemical modification affects the accuracy and precision of the method and must be carefully controlled and validated.[4]

Data Presentation: A Comparative Summary of Method Performance

The following table summarizes the key performance parameters for the discussed analytical methods, based on typical validation results for structurally similar compounds.

Performance ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) ~10-100 ng/mL~0.01-1 ng/mL~1-10 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~0.05-5 ng/mL~5-50 ng/mL
**Linearity (R²) **> 0.995> 0.998> 0.995
Accuracy (% Recovery) 90-110%95-105%85-115%
Precision (% RSD) < 15%< 10%< 15%
Selectivity ModerateHighHigh
Throughput HighHighModerate (due to derivatization)

Note: These values are illustrative and the actual performance will depend on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols and Validation Workflows

A validated analytical method is a self-validating system. The following sections provide detailed experimental protocols and the underlying logic for their validation, grounded in ICH and FDA guidelines.[2][11] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1]

HPLC-UV Method Validation

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample Collection B Extraction (e.g., LLE/SPE) A->B C Reconstitution in Mobile Phase B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

Caption: High-Performance Liquid Chromatography (HPLC) with UV Detection Workflow.

Detailed Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., plasma, urine), add an internal standard.

    • Acidify the sample with a suitable acid (e.g., 1M HCl) to a pH below the pKa of the analyte.

    • Extract the analyte with a water-immiscible organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for the analyte.

    • Injection Volume: 20 µL.

Validation Parameters (as per ICH Q2(R1))[2]:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of calibration standards (at least 5 concentrations) and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.995.[12]

  • Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[2][12]

  • Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and express the result as a percentage of the nominal value.

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate QC samples on the same day.

    • Intermediate Precision (Inter-day precision): Analyze replicate QC samples on different days. The relative standard deviation (RSD) should typically be less than 15%.[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

LC-MS/MS Method Validation

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection & Internal Standard Addition B Protein Precipitation / SPE A->B C Supernatant Transfer/Elution B->C D Injection into LC C->D E Chromatographic Separation D->E F Ionization (ESI-) E->F G MS/MS Detection (MRM) F->G H Peak Integration G->H I Quantification H->I

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow.

Detailed Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample, add an isotopically labeled internal standard.

    • Add a protein precipitating agent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant directly or after dilution.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system for faster analysis and better resolution.

    • Column: A suitable C18 or mixed-mode column.

    • Mobile Phase: Gradient elution with acidified water and an organic solvent.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions for the analyte and internal standard.

Validation Parameters (as per FDA and EMA Bioanalytical Method Validation Guidelines)[3][11]:

In addition to the parameters for HPLC-UV, bioanalytical method validation for LC-MS/MS includes:

  • Selectivity: Assessed by analyzing blank matrix from at least six different sources to check for interferences.

  • Matrix Effect: Evaluated to ensure that the matrix does not suppress or enhance the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative) must be established.

Conclusion: Selecting the Optimal Validated Method

The selection of an analytical method for the quantification of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid should be a well-considered decision based on the specific requirements of the study.

  • HPLC-UV is a reliable and cost-effective choice for routine analysis in less complex matrices where high sensitivity is not a prerequisite.

  • LC-MS/MS is the superior technique for bioanalytical studies and trace-level quantification in complex matrices, offering unparalleled sensitivity and selectivity.

  • GC-MS , while a powerful technique, introduces the complexity of derivatization, which may not be ideal for high-throughput applications.

Ultimately, regardless of the chosen method, a comprehensive validation in accordance with international guidelines is non-negotiable to ensure the generation of reliable and defensible data. This guide provides the foundational knowledge and practical considerations for researchers to confidently develop, validate, and implement robust analytical methods for 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid and other challenging analytes.

References

  • Orooji, N., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 217, 329–338. Available at: [Link]

  • Gesell, J.T. (2012). Method Validation Study for the Determination of Residues of (2,4-dichlorophenoxy)acetic acid and its Metabolites in Surface Water, Ground Water and Drinking Water. EPA MRID No. 49709301. Available at: [Link]

  • Shehu, A., & Ligor, M. (2018). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. Journal of Natural Sciences and Mathematics of UT, 3(5-6), 118-125. Available at: [Link]

  • Li, S., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLoS One, 13(1), e0191113. Available at: [Link]

  • Le, T. D., & Nguyen, T. H. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 98(3), 823-827. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95). Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Costea, L. M., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. STUDIA UBB CHEMIA, LXVII(4), 249-259. Available at: [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. Available at: [Link]

  • International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Shehu, A., & Ligor, M. (2018). Kinetic spektrophotometric determination of 2,4-dichlorphenoxyacetic acid based on its inhibitory effect on the oxidation of sulfanilic acid by hydrogen peroxide. Journal of Natural Sciences and Mathematics of UT, 3(5-6), 118-125. Available at: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Scherer, R., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-155. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. Available at: [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Available at: [Link]

  • Ivanova, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245. Available at: [Link]

  • Wang, Y., et al. (2023). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Cogent Chemistry, 9(1), 2208126. Available at: [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]

Sources

A Comparative Analysis of the Acidity of Dichlorophenyl-hydroxyacetic Acid Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the acidity of various dichlorophenyl-hydroxyacetic acid isomers, also known as dichloromandelic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of their acidity, offers detailed experimental protocols for empirical pKa determination, and presents a framework for interpreting the resulting data. Our approach is grounded in the principles of physical organic chemistry and provides practical, field-proven methodologies to ensure the generation of reliable and reproducible results.

The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter in drug discovery and development. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. For dichlorophenyl-hydroxyacetic acid isomers, the position of the two chlorine atoms on the phenyl ring significantly impacts the electronic environment of the carboxylic acid and alpha-hydroxyl groups, thereby modulating the molecule's acidity. Understanding these subtle differences is paramount for the rational design of therapeutic agents with optimized physicochemical and pharmacological profiles.

Theoretical Framework: Predicting the Acidity of Dichlorophenyl-hydroxyacetic Acid Isomers

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the molecule can stabilize the negative charge of the carboxylate anion through inductive and resonance effects, thereby increasing the acidity of the parent acid (resulting in a lower pKa value).[1] Conversely, electron-donating groups destabilize the carboxylate anion and decrease acidity.

In the case of dichlorophenyl-hydroxyacetic acid isomers, the chlorine atoms are strongly electron-withdrawing due to their high electronegativity. This electron-withdrawing inductive effect (-I effect) is the primary factor influencing the acidity of these compounds.[1] The magnitude of this effect is dependent on the distance of the chlorine atoms from the carboxylic acid group.[1]

Based on these principles, we can predict the relative order of acidity for the common isomers of dichlorophenyl-hydroxyacetic acid:

  • 2,3-Dichlorophenyl-hydroxyacetic Acid: The chlorine at the 2-position (ortho) is closest to the carboxylic acid group and will exert the strongest electron-withdrawing inductive effect. The chlorine at the 3-position (meta) will also contribute to this effect, making this isomer one of the most acidic.

  • 2,4-Dichlorophenyl-hydroxyacetic Acid: Similar to the 2,3-isomer, the 2-chloro substituent will have a strong acid-strengthening effect. The 4-chloro substituent (para) will also contribute via the -I effect.

  • 2,5-Dichlorophenyl-hydroxyacetic Acid: Both chlorine atoms are in positions that can effectively withdraw electron density, leading to a significant increase in acidity compared to the parent mandelic acid.

  • 3,4-Dichlorophenyl-hydroxyacetic Acid: Both chlorine atoms are at a moderate distance from the carboxylic acid group. Their combined inductive effects are expected to make this isomer a strong acid. Some literature suggests that 3,4-dichloro substitution enhances acidity more than 2,3- or 2,4-dichloro analogs due to a combination of inductive effects.

  • 3,5-Dichlorophenyl-hydroxyacetic Acid: The two meta chlorine atoms will exert a strong, additive electron-withdrawing inductive effect, leading to a substantial increase in acidity.

In addition to the inductive effect, a secondary factor to consider is the ortho-effect . Substituents at the ortho position can sometimes lead to an unexpected increase in acidity due to steric hindrance that forces the carboxylic acid group out of the plane of the aromatic ring. This can disrupt resonance stabilization of the undissociated acid, making it more likely to deprotonate.

The following table summarizes the predicted relative acidity of the dichlorophenyl-hydroxyacetic acid isomers.

IsomerPredicted Relative AcidityKey Influencing Factors
2,3-Dichlorophenyl-hydroxyacetic AcidVery HighStrong -I effect from ortho and meta Cl
2,4-Dichlorophenyl-hydroxyacetic AcidVery HighStrong -I effect from ortho and para Cl
2,5-Dichlorophenyl-hydroxyacetic AcidHigh-I effect from ortho and meta Cl
3,4-Dichlorophenyl-hydroxyacetic AcidHighCombined -I effect from meta and para Cl
3,5-Dichlorophenyl-hydroxyacetic AcidVery HighStrong, additive -I effect from two meta Cl

It is important to note that these are qualitative predictions. To obtain precise, quantitative data, experimental determination of the pKa values is essential.

Experimental Determination of pKa

For the accurate determination of pKa values, two well-established methods are recommended: potentiometric titration and UV-Vis spectrophotometry. The choice of method will depend on the specific properties of the isomers (e.g., solubility, presence of a chromophore) and the available instrumentation.

Synthesis of Dichlorophenyl-hydroxyacetic Acid Isomers

Prior to pKa determination, the synthesis of the individual isomers is required. A general and robust method for the synthesis of substituted mandelic acids is the hydrolysis of the corresponding mandelonitrile, which can be prepared from the reaction of the substituted benzaldehyde with a cyanide source.[2]

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Cyanohydrin Formation cluster_reaction2 Step 2: Hydrolysis Dichlorobenzaldehyde Dichlorobenzaldehyde Isomer Reaction1 Reaction with NaCN or KCN Dichlorobenzaldehyde->Reaction1 Mandelonitrile Dichlorophenyl-mandelonitrile Reaction1->Mandelonitrile Reaction2 Acid Hydrolysis (e.g., conc. HCl) Mandelonitrile->Reaction2 FinalProduct Dichlorophenyl-hydroxyacetic Acid Reaction2->FinalProduct

Caption: General synthesis workflow for dichlorophenyl-hydroxyacetic acid isomers.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[3] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic compound while monitoring the pH of the solution with a calibrated pH electrode.

  • Preparation of Solutions:

    • Prepare a standardized solution of carbonate-free 0.1 M NaOH.

    • Prepare a 0.1 M solution of the dichlorophenyl-hydroxyacetic acid isomer in a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds).

    • Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Titration Procedure:

    • Accurately pipette a known volume (e.g., 25.00 mL) of the acid solution into a beaker.

    • If using a co-solvent, ensure the pH electrode is suitable for use in that solvent system.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the beaker.

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has risen significantly beyond the equivalence point.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Potentiometric_Titration_Workflow A Prepare Standardized 0.1 M NaOH D Titrate Acid with NaOH, Recording pH and Volume A->D B Prepare Acid Isomer Solution (0.1 M) B->D C Calibrate pH Meter C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for pKa determination that is particularly useful for compounds that possess a chromophore close to the ionizable group and for which only small amounts of sample are available.[1][4] The method relies on the principle that the protonated and deprotonated forms of the molecule will have different UV-Vis absorption spectra.

  • Preparation of Solutions:

    • Prepare a stock solution of the dichlorophenyl-hydroxyacetic acid isomer in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

    • Prepare a set of solutions for analysis by adding a small, constant volume of the stock solution to a larger, known volume of each buffer solution.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance (λmax) for both the fully protonated form (in the most acidic buffer) and the fully deprotonated form (in the most basic buffer).

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully deprotonated form.

UV_Vis_Workflow A Prepare Stock Solution of Acid Isomer C Prepare Samples in Each Buffer A->C B Prepare Buffer Solutions of Varying pH B->C D Record UV-Vis Spectrum of Each Sample C->D E Plot Absorbance vs. pH at a Fixed Wavelength D->E F Determine pKa from Inflection Point of Sigmoidal Curve E->F

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Presentation and Interpretation

The experimentally determined pKa values for the different dichlorophenyl-hydroxyacetic acid isomers should be tabulated for easy comparison.

Table of Experimental pKa Values

IsomerExperimental pKaStandard Deviation
2,3-Dichlorophenyl-hydroxyacetic Acid[Insert Value][Insert Value]
2,4-Dichlorophenyl-hydroxyacetic Acid[Insert Value][Insert Value]
2,5-Dichlorophenyl-hydroxyacetic Acid[Insert Value][Insert Value]
3,4-Dichlorophenyl-hydroxyacetic Acid[Insert Value][Insert Value]
3,5-Dichlorophenyl-hydroxyacetic Acid[Insert Value][Insert Value]
Mandelic Acid (Reference)~3.41-

The experimental results should be interpreted in the context of the theoretical predictions. Any deviations from the expected trend should be rationalized by considering a combination of electronic and steric effects. For instance, a significantly lower pKa for an ortho-substituted isomer than predicted by inductive effects alone could be attributed to the ortho-effect.

Conclusion

This guide provides a robust framework for the comparative analysis of the acidity of dichlorophenyl-hydroxyacetic acid isomers. By combining theoretical predictions with rigorous experimental methodologies, researchers can obtain accurate and reliable pKa values for these compounds. This information is invaluable for understanding their chemical behavior and for guiding the development of new therapeutic agents with optimized properties. The provided protocols for synthesis and pKa determination are designed to be self-validating and to uphold the highest standards of scientific integrity.

References

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Avdeef, A., & Box, K. J. (2007). Development of Methods for the Determination of pKa Values. In Pharmaceutical Profiling in Drug Discovery (pp. 341-397). Wiley.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Scribd. (2017). Synthesis of Mandelic Acid. [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. [Link]

  • Salgado, L. E. V., & Vargas-Hernández, C. (2015). Spectrophotometric Determination of the pKa, Isosbesic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of the Mexican Chemical Society, 59(4), 273-279.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to misleading results and potential safety concerns in therapeutic applications. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of antibodies developed against the small molecule hapten, 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, and its derivatives.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, offering insights gleaned from years of field experience in antibody characterization. Our aim is to equip you with the knowledge to design, execute, and interpret cross-reactivity studies with scientific rigor and confidence.

The Challenge of Small Molecule Antibody Specificity

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a small organic molecule that, on its own, is not immunogenic.[1] To elicit an immune response and generate antibodies, it must be conjugated to a larger carrier protein, effectively acting as a hapten.[1] This process, however, can sometimes lead to the generation of antibodies that recognize not only the target hapten but also structurally similar molecules. This phenomenon, known as cross-reactivity, can compromise the reliability of immunoassays and the specificity of antibody-based therapeutics.[2]

A thorough evaluation of cross-reactivity is therefore a critical validation step for any antibody intended for research or clinical use.[3] This guide will focus on two gold-standard techniques for quantifying antibody cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) .

Strategic Selection of Potential Cross-Reactants

A crucial aspect of a well-designed cross-reactivity study is the rational selection of compounds to test. The goal is to challenge the antibody with molecules that are structurally similar to the target antigen, 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid. A logical approach involves selecting derivatives with modifications at key positions on the phenyl ring and the hydroxyacetic acid moiety.

For the purpose of this guide, we will consider a panel of potential cross-reactants based on the structure of the parent molecule and its close, widely studied analog, 2,4-Dichlorophenoxyacetic acid (2,4-D).[4][5]

Table 1: Panel of Potential Cross-Reactants

Compound NameStructureRationale for Inclusion
Target Antigen
2-(3,4-Dichlorophenyl)-2-hydroxyacetic acidThe primary target against which the antibody was raised.
Structural Analogs & Derivatives
2,4-Dichlorophenoxyacetic acid (2,4-D)A closely related and widely studied herbicide with a similar dichlorophenyl group.[4]
2,4-Dichlorophenol (2,4-DP)A potential metabolite and precursor of 2,4-D, lacking the acetic acid group.[4]
2-(4-Chlorophenyl)-2-hydroxyacetic acidVariation in the number and position of chlorine atoms on the phenyl ring.
2-(3-Chlorophenyl)-2-hydroxyacetic acidVariation in the number and position of chlorine atoms on the phenyl ring.
2-Phenyl-2-hydroxyacetic acid (Mandelic Acid)The core structure without any chlorine substituents.
2-(3,4-Dichlorophenyl)acetic acidLacks the hydroxyl group on the acetic acid moiety.

Comparative Methodologies for Cross-Reactivity Assessment

This section provides a detailed comparison of Competitive ELISA and Surface Plasmon Resonance (SPR) for assessing antibody cross-reactivity against small molecule haptens.

Competitive ELISA: A High-Throughput Screening Tool

Competitive ELISA is a robust and widely used method for quantifying the concentration of an antigen in a sample.[2][6] In the context of cross-reactivity studies, it allows for the determination of the relative affinity of an antibody for various structural analogs of the target antigen.[7] The principle relies on the competition between the free antigen (the cross-reactant being tested) and a labeled or immobilized antigen for binding to a limited amount of antibody.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection coat Coat microplate wells with Antigen-Carrier Conjugate block Block unbound sites with a suitable blocking agent coat->block mix Pre-incubate antibody with serial dilutions of cross-reactant or target antigen add Add mixture to coated wells mix->add wash1 Wash to remove unbound antibody add->wash1 add_secondary Add enzyme-conjugated secondary antibody wash1->add_secondary wash2 Wash to remove unbound secondary antibody add_secondary->wash2 add_substrate Add substrate and incubate wash2->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read absorbance at appropriate wavelength stop_reaction->read_plate

Caption: Workflow of a Competitive ELISA for cross-reactivity assessment.

Materials:

  • High-binding 96-well microplates

  • Antibody against 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

  • 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid-carrier protein conjugate (for coating)

  • Target antigen and potential cross-reactants (from Table 1)

  • Bovine Serum Albumin (BSA) or other suitable blocking agent

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the antigen-carrier conjugate to 1-10 µg/mL in coating buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target antigen and each potential cross-reactant in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each antigen/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration). Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-antigen/cross-reactant mixture to the coated and blocked microplate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB with H₂SO₄).

The data is analyzed by plotting the absorbance against the logarithm of the competitor concentration. The concentration of each compound that inhibits 50% of the antibody binding (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100

Table 2: Example Competitive ELISA Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid10100
2,4-Dichlorophenoxyacetic acid (2,4-D)5020
2,4-Dichlorophenol (2,4-DP)5002
2-(4-Chlorophenyl)-2-hydroxyacetic acid10010
2-(3-Chlorophenyl)-2-hydroxyacetic acid2504
2-Phenyl-2-hydroxyacetic acid (Mandelic Acid)>1000<1
2-(3,4-Dichlorophenyl)acetic acid8012.5

Expertise & Experience: A lower IC50 value indicates a higher affinity of the antibody for the compound. A high percent cross-reactivity suggests that the antibody binds significantly to that analog. In our experience, cross-reactivity values below 1% are generally considered negligible for most research applications, but the acceptable threshold depends on the specific intended use of the antibody.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[8][9] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of antibody-antigen binding.[10] For cross-reactivity studies, SPR can provide a more detailed characterization of the binding of different analogs to the antibody compared to the endpoint measurement of ELISA.

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_regeneration Surface Regeneration immobilize Immobilize antibody onto the sensor chip surface inject_analyte Inject serial dilutions of cross-reactant or target antigen over the sensor surface immobilize->inject_analyte association Monitor association phase in real-time inject_analyte->association dissociation Inject running buffer to monitor the dissociation phase association->dissociation regenerate Inject regeneration solution to remove bound analyte dissociation->regenerate

Caption: Workflow of an SPR experiment for kinetic and affinity analysis.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Antibody against 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

  • Target antigen and potential cross-reactants (from Table 1)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the antibody (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Kinetic Analysis:

    • Prepare serial dilutions of the target antigen and each potential cross-reactant in running buffer.

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate. This is the association phase .

    • After the association phase, switch to injecting only running buffer to monitor the dissociation of the analyte from the antibody. This is the dissociation phase .

    • Between each analyte injection cycle, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection.

  • Data Acquisition: The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, generating a sensorgram for each injection.

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • ka (on-rate): The rate at which the analyte binds to the antibody.

  • kd (off-rate): The rate at which the analyte dissociates from the antibody.

  • KD (dissociation constant): The ratio of kd/ka, which represents the affinity of the interaction. A lower KD value indicates a higher affinity.

Table 3: Example SPR Kinetic and Affinity Data

Compoundka (1/Ms)kd (1/s)KD (M)
2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid1.5 x 10⁵1.5 x 10⁻³1.0 x 10⁻⁸
2,4-Dichlorophenoxyacetic acid (2,4-D)5.0 x 10⁴2.5 x 10⁻³5.0 x 10⁻⁸
2,4-Dichlorophenol (2,4-DP)1.2 x 10³6.0 x 10⁻³5.0 x 10⁻⁶
2-(4-Chlorophenyl)-2-hydroxyacetic acid8.0 x 10⁴2.0 x 10⁻³2.5 x 10⁻⁸
2-(3-Chlorophenyl)-2-hydroxyacetic acid6.0 x 10⁴3.0 x 10⁻³5.0 x 10⁻⁸
2-Phenyl-2-hydroxyacetic acid (Mandelic Acid)No significant binding detected--
2-(3,4-Dichlorophenyl)acetic acid9.0 x 10⁴2.7 x 10⁻³3.0 x 10⁻⁸

Expertise & Experience: SPR provides a more nuanced understanding of cross-reactivity by dissecting the binding event into its kinetic components. For instance, two compounds might have similar affinities (KD) but achieve this through different on and off-rates, which can have implications for their biological activity. The real-time nature of SPR also allows for the detection of weak or transient interactions that might be missed in an endpoint assay like ELISA.[10]

Comparison of Methodologies: Choosing the Right Tool for the Job

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint immunoassay based on competition for antibody binding.[2]Real-time, label-free optical detection of mass changes on a sensor surface.[9]
Primary Output IC50 values and % cross-reactivity.Association rate (ka), dissociation rate (kd), and affinity (KD).[10]
Throughput High (96- or 384-well plates).Lower, but improving with modern instrumentation.
Information Relative affinity.Absolute affinity and kinetics.
Labeling Requires labeled secondary antibody or antigen.Label-free.[8]
Sample Consumption Relatively low.Very low.
Expertise Required Moderate.Higher, especially for data analysis and interpretation.
Cost Lower instrument and consumable costs.Higher instrument and consumable costs.
Best For High-throughput screening of a large number of compounds.In-depth characterization of a smaller number of key cross-reactants.

Trustworthiness: The protocols described above are designed to be self-validating systems. The inclusion of a standard curve with the target antigen in every ELISA plate allows for the normalization of results and ensures the assay is performing correctly. In SPR, the use of a reference flow cell and the ability to regenerate the sensor surface for multiple cycles ensures the reproducibility of the data. Furthermore, the correlation of data between two orthogonal methods like ELISA and SPR provides a high degree of confidence in the cross-reactivity profile of the antibody.

Conclusion

The rigorous assessment of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays and safe and effective antibody-based therapeutics. This guide has provided a comprehensive overview of two powerful techniques, Competitive ELISA and Surface Plasmon Resonance, for characterizing the specificity of antibodies against the small molecule hapten 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid and its derivatives.

By understanding the principles, strengths, and limitations of each method, and by applying the detailed protocols and data interpretation strategies outlined herein, researchers can confidently and accurately define the cross-reactivity profile of their antibodies. This, in turn, will lead to more robust and reproducible scientific findings and the development of safer and more effective diagnostic and therapeutic tools.

References

  • Uhlén, M., et al. (2016). A proposal for validation of antibodies. Nature Methods, 13(10), 823–827. [Link]

  • Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 361(1), 1-13. [Link]

  • Knaak, J. B., & Sullivan, L. J. (1968). Metabolism of 2,4-dichlorophenoxyacetic acid by rats. Journal of Agricultural and Food Chemistry, 16(3), 454–458. [Link]

  • Wang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 304, 125442. [Link]

  • Fránek, M., et al. (1994). Monoclonal Elisa for 2,4-Dichlorophenoxyacetic Acid: Characterization of Antibodies and Assay Optimization. Journal of Agricultural and Food Chemistry, 42(6), 1369–1374. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Rapid Novor. (2022, September 15). Characterizing Biomolecular Interactions with Surface Plasmon Resonance. Retrieved from [Link]

  • Google Patents. (n.d.). US6573381B1 - Hydroxyacetic ester derivatives, preparation method and use as synthesis intermediates.
  • van Aalst, T., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?. Retrieved from [Link]

  • Cygnus Technologies. (n.d.). Antibody Array 4 – Gluten-Associated Cross-Reactive Foods & Foods Sensitivity 1. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • NCBI. (2020). Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

  • Semantic Scholar. (2023). A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in. Retrieved from [Link]

  • PubMed. (1998). Assay system for the herbicide 2,4-dichlorophenoxyacetic Acid using a molecularly imprinted polymer as an artificial recognition element. Retrieved from [Link]

  • PubMed Central. (n.d.). Assessment of allergen cross-reactivity. Retrieved from [Link]

  • PubMed Central. (n.d.). Highly Specific Nanobody against Herbicide 2,4-dichlorophenoxyacetic acid for Monitoring of its Contamination in Environmental Water. Retrieved from [Link]

  • PubMed. (n.d.). Three-Step Diagnostic Assessment Following Adverse Reaction due to X-ray Contrast Media: An 11-Year Study in 47 Patients. Retrieved from [Link]

  • SpringerLink. (n.d.). Surface plasmon resonance. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.